Keto-itraconazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112560-33-5 |
|---|---|
Molecular Formula |
C35H36Cl2N8O5 |
Molecular Weight |
719.6 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1 |
InChI Key |
GZEZATDDANETAV-CEAPFGRNSA-N |
Isomeric SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Keto-itraconazole; Keto itraconazole; Ketoitraconazole; |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Keto-itraconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto-itraconazole is a primary active metabolite of the broad-spectrum antifungal agent, Itraconazole. As a key product of hepatic metabolism, this compound plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological relevance of this compound, with a focus on its formation and analytical determination.
Chemical Structure and Identification
This compound is structurally similar to its parent compound, Itraconazole, with the key difference being the oxidation of a hydroxyl group to a ketone.
Chemical Name: 4-(4-(4-(4-(((2S,4R)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one[1]
Synonyms: Keto-ITZ, Keto itraconazole[1]
| Identifier | Value |
| CAS Number | 112560-33-5[1] |
| Molecular Formula | C35H36Cl2N8O5[1] |
| Molecular Weight | 719.62 g/mol [1] |
| InChI Key | GZEZATDDANETAV-CEAPFGRNSA-N[1] |
| SMILES | CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO--INVALID-LINK--(C7=C(C=C(C=C7)Cl)Cl)O5 |
Physicochemical and Pharmacokinetic Properties
This compound exhibits distinct physicochemical and pharmacokinetic properties that influence its biological activity and disposition.
| Property | Value | Reference |
| Appearance | Off-White Solid | [2] |
| Solubility | Soluble in DMSO | [1] |
| Unbound Km for CYP3A4 | 1.4 nM | [3][4] |
| Intrinsic Clearance (CLint) | 62.5 ml/min/nmol CYP3A4 | [3][4] |
| Unbound IC50 for CYP3A4 | 7.0 nM | [3][4] |
| Plasma Protein Binding (free fraction) | 5.3% ± 0.7% | [5] |
Biological Formation and Signaling Pathway
This compound is formed in vivo through the metabolism of Itraconazole, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. Itraconazole itself is a potent inhibitor of CYP3A4, and its metabolites, including this compound, also contribute significantly to this inhibition.[2][3][4] The metabolic cascade involves the initial hydroxylation of Itraconazole to Hydroxy-itraconazole, which is then further oxidized to this compound.
Experimental Protocols
Chemical Synthesis of this compound
Analytical Determination of this compound by HPLC-UV
This protocol outlines a general method for the quantification of this compound in biological matrices, adapted from published methods for Itraconazole and its metabolites.
Objective: To determine the concentration of this compound in a given sample using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium acetate for pH adjustment
-
Methanol (for sample preparation)
-
Internal Standard (e.g., another azole antifungal not present in the sample)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector, pump, and autosampler
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with phosphoric acid) in a ratio of approximately 60:40 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a stock solution of the internal standard in methanol. Add a fixed concentration of the internal standard to all standard and sample solutions.
-
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of the plasma or serum sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Set the UV detector wavelength to approximately 260 nm.
-
Inject 20 µL of the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
This compound is a crucial metabolite in the pharmacology of Itraconazole. Its formation via CYP3A4-mediated metabolism and its own potent inhibitory effect on this enzyme highlight the complex pharmacokinetic interactions of the parent drug. Understanding the chemical and biological properties of this compound is essential for researchers and drug development professionals working with azole antifungals and investigating drug-drug interactions involving the CYP3A4 pathway. The analytical methods outlined in this guide provide a framework for the accurate quantification of this important metabolite in various research settings.
References
The Biotransformation of Itraconazole to Keto-itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway for the conversion of the antifungal drug itraconazole to its metabolite, keto-itraconazole. This document outlines the core metabolic steps, presents key quantitative data from in vitro and in vivo studies, and provides a detailed experimental protocol for studying this biotransformation.
Introduction
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system. One of the key metabolic pathways involves the formation of this compound, an active metabolite that contributes to the overall pharmacological profile of the parent drug. Understanding the biosynthesis of this compound is crucial for predicting drug-drug interactions, assessing metabolic stability, and optimizing therapeutic regimens.
Biosynthesis Pathway of this compound
The formation of this compound from itraconazole is a sequential oxidative process predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] The pathway involves an initial hydroxylation of itraconazole to form an intermediate metabolite, hydroxy-itraconazole (OH-ITZ). This intermediate is subsequently oxidized to yield this compound.[1][2] Another significant metabolite, N-desalkyl-itraconazole (ND-ITZ), is also formed through a separate branch of the metabolic cascade.[1][2] This metabolic transformation is stereoselective, with only certain stereoisomers of itraconazole being efficiently metabolized by CYP3A4.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of itraconazole and the inhibitory potential of its metabolites.
Table 1: In Vitro Kinetic Parameters for Itraconazole and Metabolites with CYP3A4 [1]
| Compound | Unbound Km (nM) | Intrinsic Clearance (CLint) (mL·min-1·nmol CYP3A4-1) |
| Itraconazole | 3.9 | 69.3 |
| Hydroxy-itraconazole | 27 | 19.8 |
| This compound | 1.4 | 62.5 |
Table 2: CYP3A4 Inhibition Constants for Itraconazole and its Metabolites [1][4]
| Compound | Unbound IC50 (nM) | Unbound Ki (nM) |
| Itraconazole | 6.1 | 1.3 |
| Hydroxy-itraconazole | 4.6 | 14.4 |
| This compound | 7.0 | Not Reported |
| N-desalkyl-itraconazole | 0.4 | Not Reported |
Table 3: Trough Plasma Concentrations of Itraconazole and Hydroxy-itraconazole in Patients with Pulmonary Aspergillosis [5]
| Group | Itraconazole (ng/mL) | Hydroxy-itraconazole (ng/mL) | Total (Itraconazole + OH-Itraconazole) (ng/mL) |
| Effective (n=15) | 1254 ± 924 | 1830 ± 1031 | > 1000 (in 93.3% of patients) |
| Non-effective (n=19) | 260 ± 296 | 530 ± 592 | - |
Experimental Protocols
This section details a representative in vitro protocol for studying the metabolism of itraconazole to this compound using human liver microsomes.
In Vitro Metabolism of Itraconazole in Human Liver Microsomes
Objective: To determine the metabolic profile of itraconazole and quantify the formation of this compound.
Materials:
-
Itraconazole
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., itraconazole-d3)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of itraconazole in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Itraconazole solution (final concentration typically 1 µM)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[6]
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[7]
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[7]
-
Centrifuge the plate at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the separation and quantification of itraconazole, hydroxy-itraconazole, and this compound.[8][9]
-
Use a suitable C18 column for chromatographic separation.[8]
-
Employ a gradient elution with mobile phases such as ammonium formate in water with formic acid and acetonitrile with formic acid.[8]
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Controls:
-
No NADPH: To assess non-enzymatic degradation.
-
No Microsomes: To control for substrate instability in the incubation buffer.
-
Time Zero: To determine the initial concentration of the substrate.
Conclusion
The biosynthesis of this compound from itraconazole is a well-characterized metabolic pathway mediated primarily by CYP3A4. The quantitative data provided herein offer valuable parameters for researchers in drug development to model the pharmacokinetics and drug-drug interaction potential of itraconazole. The detailed experimental protocol serves as a robust starting point for in vitro investigations into the metabolism of itraconazole and other xenobiotics. A thorough understanding of this biotransformation is essential for the safe and effective clinical use of itraconazole.
References
- 1. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective plasma concentrations of itraconazole and its active metabolite for the treatment of pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Elucidating the Mechanism of Action of Itraconazole and its Metabolites: A Technical Guide
Introduction
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of the triazole antifungal agent, itraconazole. While the query specified "keto-itraconazole," it is important to clarify that this compound is a metabolite of the parent drug, itraconazole. The primary therapeutic effects are attributed to itraconazole itself and its major active metabolite, hydroxy-itraconazole. This document will focus on the well-established mechanisms of action of itraconazole, encompassing its antifungal, anti-angiogenic, and Hedgehog signaling inhibitory activities, with reference to its key metabolites where applicable. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of itraconazole's multifaceted pharmacological profile.
Core Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Itraconazole exerts its primary antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1][2] Ergosterol is a vital sterol component in fungi, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[1]
The key target of itraconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1 or Erg11).[2][3][4] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the conversion of lanosterol to ergosterol.[1][3] Itraconazole's triazole moiety binds to the heme iron atom in the active site of fungal CYP51, effectively inhibiting its function.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[4][5] The consequences of this disruption are twofold:
-
Impaired Cell Membrane Integrity: The altered sterol composition increases the permeability of the fungal cell membrane, leading to the leakage of essential cellular contents and ultimately, cell death.[1]
-
Dysfunctional Membrane-Bound Enzymes: The accumulation of aberrant sterols disrupts the function of various membrane-bound enzymes essential for fungal growth and replication.[4]
Itraconazole exhibits a higher affinity for fungal CYP51 than for its mammalian homolog, which accounts for its selective toxicity.[2]
Quantitative Data: Inhibition of Fungal Lanosterol 14α-Demethylase
| Compound | Fungal Species | Target | IC50 | Dissociation Constant (Kd) | Reference |
| Itraconazole | Candida albicans | CYP51 | 0.4 - 0.6 μM | 10 - 56 nM | [6] |
| Itraconazole | Cryptococcus neoformans | Ergosterol Synthesis | 6.0 ± 4.7 nM | - | [5] |
| Ketoconazole | Candida albicans | CYP51 | 0.4 - 0.6 μM | 42 - 131 nM (human CYP51) | [6] |
| Fluconazole | Candida albicans | CYP51 | 0.4 - 0.6 μM | ~30,500 nM (human CYP51) | [6] |
Experimental Protocol: In Vitro CYP51 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of itraconazole against fungal lanosterol 14α-demethylase (CYP51).
Materials:
-
Recombinant fungal CYP51 enzyme
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Itraconazole stock solution (in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
A reaction mixture is prepared containing the assay buffer, NADPH-cytochrome P450 reductase, and the recombinant fungal CYP51 enzyme.
-
Varying concentrations of itraconazole (or vehicle control) are added to the reaction mixtures and pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, lanosterol.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) and is then terminated, often by the addition of a strong acid or organic solvent.
-
The reaction products are extracted and analyzed by HPLC to quantify the amount of ergosterol or other demethylated products formed.
-
The percentage of inhibition for each itraconazole concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the itraconazole concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by itraconazole.
Anticancer Mechanisms of Action
Recent research has repurposed itraconazole as a potential anticancer agent due to its distinct mechanisms of action beyond its antifungal properties.[7][8] These include the inhibition of the Hedgehog signaling pathway and anti-angiogenic effects.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely quiescent in adults.[9] However, its aberrant reactivation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[10][11]
Itraconazole has been identified as a potent antagonist of the Hh pathway.[10] It acts on the essential pathway component, Smoothened (Smo), a seven-transmembrane receptor.[10][12] Unlike other Smo antagonists like cyclopamine, itraconazole appears to bind to a different site on the Smo protein.[10] The inhibition of Smo by itraconazole prevents the downstream activation of the Gli family of transcription factors, which are responsible for transcribing Hh target genes involved in cell proliferation and survival.[11][12] Notably, both itraconazole and its major metabolite, hydroxy-itraconazole, have been shown to inhibit Hedgehog signaling.[8]
Quantitative Data: Hedgehog Pathway Inhibition
| Compound | Cell Line | Assay | IC50 | Reference |
| Itraconazole | Shh-Light2 | Hh pathway activity | 690 nM | [7] |
| Itraconazole | Medulloblastoma spheres | Gli1 mRNA expression | ~100 nM | [12] |
Experimental Protocol: Hedgehog Pathway Reporter Assay
Objective: To quantify the inhibitory effect of itraconazole on the Hedgehog signaling pathway.
Materials:
-
Shh-Light2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)
-
Sonic hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Itraconazole stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with low serum)
-
Dual-Luciferase® Reporter Assay System
Methodology:
-
Shh-Light2 cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with low-serum medium containing varying concentrations of itraconazole (or vehicle control).
-
The Hedgehog pathway is stimulated by adding Shh conditioned medium or a Smoothened agonist.
-
The cells are incubated for a specified period (e.g., 24-48 hours) to allow for reporter gene expression.
-
The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's protocol for the dual-luciferase assay.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
The percentage of inhibition is calculated relative to the stimulated vehicle control.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathway Diagram
Caption: Itraconazole-mediated inhibition of the Hedgehog signaling pathway.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] Itraconazole has demonstrated potent anti-angiogenic properties.[13][14][15] Its mechanism in this context is multifaceted and includes:
-
Inhibition of Endothelial Cell Proliferation: Itraconazole inhibits the proliferation of endothelial cells, the primary cells that form blood vessels, by inducing cell cycle arrest at the G1 phase.[13][16]
-
Inhibition of VEGFR2 Signaling: Itraconazole has been shown to interfere with the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[17] This leads to impaired VEGFR2 signaling, a critical pathway for VEGF-mediated angiogenesis.[17] Specifically, itraconazole causes an accumulation of immature N-glycans on VEGFR2, which inhibits its autophosphorylation and downstream activation.[18]
-
Inhibition of mTOR Pathway: Itraconazole can inhibit the mechanistic target of rapamycin (mTOR) signaling pathway in endothelial cells, which is another crucial regulator of cell growth and proliferation.[18][19]
Quantitative Data: Anti-Angiogenic Activity
| Compound | Effect | IC50 | Reference |
| Itraconazole | Inhibition of endothelial cell proliferation | 160 nM | [7] |
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the anti-angiogenic effects of itraconazole.
Itraconazole's mechanism of action is remarkably diverse, extending beyond its well-established role as an antifungal agent. Its ability to inhibit fungal ergosterol biosynthesis remains the cornerstone of its antimycotic efficacy. However, the elucidation of its potent inhibitory effects on the Hedgehog signaling pathway and angiogenesis has opened new avenues for its therapeutic application in oncology. The multifaceted nature of itraconazole's interactions with key cellular pathways underscores its potential as a repurposed drug for cancer therapy. Further research into the precise molecular interactions and the synergistic potential of itraconazole with other chemotherapeutic agents is warranted to fully realize its clinical utility in this domain. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile therapeutic compound.
References
- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Ketoconazole - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of itraconazole on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing the Clinically Efficacious Anti-Fungal Agent Itraconazole as an Anti-Cancer Chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 9. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole | Semantic Scholar [semanticscholar.org]
- 12. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. canceractive.com [canceractive.com]
The Discovery and Initial Characterization of Itraconazole Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and quantification of the major metabolites of the antifungal agent itraconazole. It is designed to serve as a comprehensive resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Itraconazole Metabolism
Itraconazole (ITZ), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This biotransformation results in the formation of more than 30 metabolites, with three playing a significant role in the drug's overall pharmacokinetic and pharmacodynamic profile: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[1][3] Of these, hydroxy-itraconazole is the most prominent, exhibiting in vitro antifungal activity comparable to the parent drug and circulating in plasma at concentrations often exceeding those of itraconazole itself.[2][4][5] The characterization of these metabolites is crucial for understanding itraconazole's therapeutic efficacy and its potential for drug-drug interactions.
Major Metabolites of Itraconazole
The primary metabolic pathways for itraconazole involve oxidation. The key metabolites identified in human plasma are:
-
Hydroxy-itraconazole (OH-ITZ): The major active metabolite, formed through hydroxylation of the sec-butyl side chain.[3] Its plasma concentrations can be two to three times higher than the parent drug.[5]
-
This compound (keto-ITZ): Another metabolite formed via the oxidative pathway.[3]
-
N-desalkyl-itraconazole (ND-ITZ): Formed by the N-dealkylation of the 1-methylpropyl substituent.[1][3]
-
Dioxolane Ring Scission Metabolites: A more recently identified pathway involves the cleavage of the dioxolane ring, leading to the formation of metabolites such as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[6]
These metabolites, particularly OH-ITZ, contribute significantly to the overall antifungal effect and are also implicated in the potent inhibition of CYP3A4, a key mechanism underlying itraconazole's numerous drug-drug interactions.[3][7][8]
Quantitative Analysis of Itraconazole and its Metabolites
The quantification of itraconazole and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of itraconazole and its major metabolites from a study in healthy volunteers who received 100 mg of itraconazole orally for seven days.[3]
| Analyte | Cmax (nM) Day 1 | Cmax (nM) Day 7 | AUC0-24h (nMh) Day 1 | AUC0-24h (nMh) Day 7 |
| Itraconazole (ITZ) | 275 ± 103 | 588 ± 172 | 2560 ± 860 | 9980 ± 3010 |
| Hydroxy-ITZ (OH-ITZ) | 416 ± 117 | 853 ± 213 | 5560 ± 1580 | 16300 ± 4200 |
| Keto-ITZ (keto-ITZ) | 28 ± 11 | 67 ± 22 | 340 ± 130 | 1140 ± 360 |
| N-desalkyl-ITZ (ND-ITZ) | 10 ± 3 | 20 ± 6 | 130 ± 40 | 350 ± 110 |
Data are presented as mean ± standard deviation.
Plasma Concentrations
Trough plasma concentrations of itraconazole and its primary active metabolite, hydroxy-itraconazole, are often measured to ensure therapeutic levels. The trough plasma concentrations of hydroxy-itraconazole are typically about twice those of the parent compound.[2]
Experimental Protocols
The following sections detail the methodologies used for the identification and quantification of itraconazole and its metabolites.
Sample Preparation: Liquid-Liquid Extraction
A common method for extracting itraconazole and its metabolites from plasma involves liquid-liquid extraction.
Protocol:
-
To a 0.5 mL plasma sample, add an internal standard solution.
-
Perform a three-step liquid-liquid extraction procedure.[5]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Sample Preparation: Protein Precipitation
For high-throughput analysis, protein precipitation is often employed.[9]
Protocol:
-
Pipette 100 µL of plasma into a 96-well plate.
-
Add 50 µL of an internal standard solution in methanol.
-
Add 400 µL of 0.5% formic acid in acetonitrile to precipitate proteins.
-
Vortex the plate and centrifuge at 3500 rpm for 5 minutes.
-
Analyze the supernatant.
Analytical Method: HPLC with Fluorimetric Detection
This method is suitable for the simultaneous determination of itraconazole and hydroxy-itraconazole.[5]
-
Column: Reversed-phase C18 column.
-
Detection: Spectrofluorimetric detection.
-
Sensitivity: Allows for the determination of 20 ng/mL of both itraconazole and its active metabolite.[5]
Analytical Method: LC-MS/MS for Comprehensive Metabolite Profiling
LC-MS/MS provides high sensitivity and specificity for the quantification of itraconazole and multiple metabolites.[3]
-
Instrumentation: A tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM):
-
m/z 705 for Itraconazole (ITZ)
-
m/z 721 for Hydroxy-itraconazole (OH-ITZ)
-
m/z 719 for this compound (keto-ITZ)
-
m/z 649 for N-desalkyl-itraconazole (ND-ITZ)[3]
-
-
Chromatographic Separation: A C18 analytical column with a gradient mobile phase.
Visualizations
The following diagrams illustrate the metabolic pathways and a typical experimental workflow for itraconazole metabolite analysis.
References
- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate prediction of dose-dependent CYP3A4 inhibition by itraconazole and its metabolites from in vitro inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Keto-itraconazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, keto-itraconazole has been identified as a significant product of cytochrome P450 3A4 (CYP3A4) activity. While much of the therapeutic focus has been on the parent drug and its major active metabolite, hydroxy-itraconazole, a deeper understanding of the biological roles of other metabolites, such as this compound, is crucial for a comprehensive grasp of itraconazole's overall pharmacological profile, including its drug-drug interaction potential. This technical guide provides a detailed overview of the known biological significance of this compound, focusing on its formation, pharmacokinetic properties, and its notable impact on metabolic enzymes.
Metabolism and Formation of this compound
Itraconazole is metabolized in the liver primarily by the CYP3A4 enzyme system. This process is stereoselective, meaning that different stereoisomers of itraconazole are metabolized at different rates. This compound is formed through the oxidation of the sec-butyl side chain of the itraconazole molecule. It is one of the three main metabolites identified in vitro, alongside hydroxy-itraconazole (OH-ITZ) and N-desalkyl-itraconazole (ND-ITZ).[1][2] Studies have shown that the formation of this compound is specific to certain stereoisomers of the parent drug.
Experimental Protocol: In Vitro Metabolism of Itraconazole
To study the formation of this compound, in vitro experiments are typically conducted using human liver microsomes or recombinant CYP3A4 enzymes. A general protocol is as follows:
-
Incubation: Itraconazole is incubated with human liver microsomes or recombinant CYP3A4 in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
Cofactor Addition: The reaction is initiated by adding an NADPH-generating system, which is essential for CYP450 enzyme activity.
-
Quenching: After a specific incubation period at 37°C, the reaction is stopped by adding a solvent such as acetonitrile.
-
Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.
-
Analysis: The supernatant is then analyzed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of this compound and other metabolites.[2][3][4]
Pharmacokinetics and Plasma Concentrations
This compound is detectable in the plasma of individuals treated with itraconazole, indicating its formation and circulation in vivo.[2][5] Pharmacokinetic studies in healthy volunteers have quantified the plasma concentrations of itraconazole and its metabolites.
Experimental Protocol: Analysis of Itraconazole and its Metabolites in Plasma
The following protocol outlines a typical procedure for quantifying this compound in human plasma:
-
Sample Collection: Blood samples are collected from subjects at various time points following the administration of itraconazole. Plasma is separated by centrifugation.
-
Internal Standard: A known concentration of an internal standard (e.g., a deuterated version of the analyte) is added to the plasma samples.
-
Protein Precipitation: Proteins in the plasma are precipitated by adding a solvent like acetonitrile.
-
Extraction: The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of this compound and other metabolites are determined using a validated LC-MS/MS method. The chromatographic separation is typically achieved on a C18 column.[2][3][4]
| Parameter | Itraconazole | Hydroxy-itraconazole | This compound | N-desalkyl-itraconazole | Reference |
| Unbound Fraction in Plasma (%) | 3.6 ± 0.3 | 0.5 ± 0.2 | 5.3 ± 0.7 | 1.2 ± 0.2 | [5][6] |
Table 1: Unbound fractions of itraconazole and its metabolites in human plasma.
Biological Activity: Inhibition of CYP3A4
A primary aspect of this compound's biological significance is its potent inhibition of the CYP3A4 enzyme. This is noteworthy because it contributes to the overall drug-drug interaction profile of itraconazole. The inhibitory potential of this compound, along with other metabolites, helps to explain the discrepancy between the in vitro inhibitory constant (Ki) of itraconazole alone and the potent in vivo inhibition observed clinically.[1][7]
The metabolites of itraconazole, including this compound, are as potent, or even more potent, inhibitors of CYP3A4 than the parent drug itself.[1][7]
| Compound | Unbound IC50 (nM) | Unbound Km (nM) | Unbound Ki (nM) | Type of Inhibition | Reference |
| Itraconazole | 6.1 | 3.9 | 1.3 | Competitive | [1][7] |
| Hydroxy-itraconazole | 4.6 | 27 | 14.4 | Competitive | [1][7] |
| This compound | 7.0 | 1.4 | - | - | [1][7] |
| N-desalkyl-itraconazole | 0.4 | - | - | - | [1][7] |
Table 2: In vitro inhibition and kinetic parameters of itraconazole and its metabolites on CYP3A4.
Antifungal Activity of this compound
While the inhibitory effects of this compound on CYP3A4 are well-documented, there is a notable lack of publicly available data on its direct antifungal activity. Numerous studies have detailed the minimum inhibitory concentrations (MICs) of the parent drug, itraconazole, and its major active metabolite, hydroxy-itraconazole, against a wide range of fungal pathogens.[1][5] However, similar quantitative data for this compound is not readily found in the current scientific literature. Therefore, its direct contribution to the overall antifungal efficacy of itraconazole therapy remains to be fully elucidated.
Conclusion
This compound is a significant metabolite of itraconazole, formed through a stereoselective process mediated by CYP3A4. Its primary biological significance, based on current research, lies in its potent inhibition of CYP3A4. This activity, in conjunction with other metabolites, is crucial for understanding the extensive drug-drug interactions associated with itraconazole. While its presence in plasma is confirmed, the direct antifungal properties of this compound have not been extensively reported, representing an area for future investigation. A comprehensive understanding of the multifaceted roles of all of itraconazole's metabolites is essential for optimizing its clinical use and predicting its complex pharmacological behavior.
References
- 1. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antifungal spectrum of itraconazole and treatment of systemic mycoses with old and new antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with systemic mycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ketoconazole, itraconazole and fluconazole on the gastrointestinal colonization of mice by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole activity against fungal germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itraconazole vs Ketoconazole | Power [withpower.com]
Navigating the Chiral Landscape of Keto-Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms of keto-itraconazole, a primary active metabolite of the broad-spectrum antifungal agent itraconazole. Understanding the chiral properties of this molecule is critical for elucidating its pharmacological and toxicological profile, and for the development of potentially more selective and efficacious therapeutic agents.
The Stereochemical Complexity of Itraconazole and its Metabolites
Itraconazole is a structurally complex molecule characterized by three chiral centers, giving rise to a total of eight possible stereoisomers. These exist as four pairs of enantiomers with cis and trans configurations at the dioxolane ring.[1] The commercially available formulation of itraconazole is a 1:1:1:1 racemic mixture of four cis-stereoisomers.[1]
This compound is formed through the oxidation of the sec-butyl side chain of itraconazole, a metabolic process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This metabolic conversion is highly stereoselective. In vitro and in vivo studies have demonstrated that only the (2R,4S,2'R)- and (2R,4S,2'S)-isomers of itraconazole are significantly metabolized to hydroxy-itraconazole and subsequently to this compound and N-desalkyl-itraconazole.[4][5] Consequently, the this compound detected in plasma is predominantly of the (2R,4S) stereochemistry at the dioxolane ring.[4][6] This stereoselectivity in metabolism results in a different isomeric composition of the active metabolite pool compared to the parent drug administered.
The primary stereoisomers of this compound formed in vivo are (2R,4S,2'R)-keto-itraconazole and (2R,4S,2'S)-keto-itraconazole.[7]
Quantitative Analysis of Biological Activity
While extensive research has been conducted on the differential biological activities of itraconazole stereoisomers, there is a notable scarcity of data for the individual stereoisomers of this compound. The available quantitative data primarily pertains to the parent compound's isomers and the undifferentiated mixture of this compound metabolites.
Antifungal and Antiangiogenic Activity of Itraconazole Stereoisomers
Studies have revealed significant differences in the antifungal and antiangiogenic potency among the eight stereoisomers of itraconazole.[1] The cis-isomers have generally been found to be more potent in their antiangiogenic activity.[1] A summary of the inhibitory concentrations for the parent drug's isomers is presented below.
| Stereoisomer | Configuration | HUVEC Proliferation IC50 (nM)[1] | C. albicans MIC80 (µg/mL)[1] |
| Cis-Isomers | |||
| 1a | (2S,4R,2’S) | 25 ± 5 | 0.06 |
| 1b | (2S,4R,2’R) | 25 ± 5 | 0.06 |
| 1c | (2R,4S,2’S) | 45 ± 5 | 0.06 |
| 1d | (2R,4S,2’R) | 45 ± 5 | 0.06 |
| Trans-Isomers | |||
| 1e | (2S,4S,2’S) | 170 ± 20 | 0.06 |
| 1f | (2S,4S,2’R) | 170 ± 20 | 0.06 |
| 1g | (2R,4R,2’S) | 300 ± 40 | >2 |
| 1h | (2R,4R,2’R) | 300 ± 40 | >2 |
CYP3A4 Inhibition Profile
Itraconazole and its metabolites are potent inhibitors of CYP3A4.[2][8] This inhibitory activity is a key factor in drug-drug interactions. While data for individual this compound stereoisomers is not available, the inhibitory potency of the mixture of itraconazole metabolites has been determined.
| Compound | Unbound IC50 (nM) for Midazolam Hydroxylation[2] |
| Itraconazole (mixture) | 6.1 |
| Hydroxy-itraconazole (mixture) | 4.6 |
| This compound (mixture) | 7.0 |
| N-desalkyl-itraconazole (mixture) | 0.4 |
Experimental Protocols
The separation and characterization of this compound stereoisomers are essential for studying their individual properties. While specific protocols for this compound are not widely published, methods developed for the chiral separation of itraconazole and the structurally similar ketoconazole provide a strong foundation.
Chiral High-Performance Liquid Chromatography (HPLC) for Itraconazole Stereoisomers
A representative method for the separation of itraconazole stereoisomers is detailed below. A similar approach with optimization of the mobile phase and chiral stationary phase would be applicable for the separation of this compound isomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD.
-
Mobile Phase: A mixture of hexane, ethanol, and methanol. The exact ratio needs to be optimized for baseline separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Controlled column temperature, for instance, at 25°C.
-
Detection: UV detection at a wavelength of 260 nm.
Capillary Electrophoresis for Ketoconazole Stereoisomers
Capillary electrophoresis (CE) offers an alternative high-resolution technique for chiral separations. A published method for the separation of ketoconazole stereoisomers is as follows:
-
Instrumentation: Capillary electrophoresis system with a diode-array detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: 10 mM phosphate buffer at pH 2.5.[9]
-
Chiral Selector: 20 mM heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD).[9][10]
-
Additive: 5 mM sodium dodecyl sulfate (SDS) and 1.0% (v/v) methanol.[9][10]
-
Applied Voltage: 25 kV.[9]
-
Temperature: 25°C.[9]
The following diagram illustrates a generalized workflow for the chiral separation and analysis of this compound stereoisomers.
Signaling Pathway Interactions: The Hedgehog Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and has been implicated in the pathogenesis of various cancers.[11] Itraconazole has been identified as a potent inhibitor of the Hh pathway, acting on the essential pathway component Smoothened (Smo).[11][12] This inhibitory action is distinct from its antifungal mechanism.[11]
The canonical Hedgehog signaling pathway is depicted below.
To date, there are no published studies investigating the effects of this compound or its individual stereoisomers on the Hedgehog signaling pathway. Given that this compound is a major and potent metabolite, this represents a significant knowledge gap and a promising area for future research. Elucidating the stereoselective effects of this compound on this and other signaling pathways could pave the way for the development of novel anticancer therapies with improved specificity and reduced off-target effects.
Future Directions and Conclusion
The study of this compound's stereochemistry is still in its early stages. While the stereoselective nature of its formation is understood, a significant lack of data on the individual biological activities of its stereoisomers remains. Future research should focus on:
-
Synthesis and Isolation: The chemical synthesis and preparative separation of individual this compound stereoisomers are necessary to enable detailed pharmacological studies.
-
Pharmacological Profiling: A comprehensive evaluation of the antifungal, antiangiogenic, and other biological activities of each this compound stereoisomer is crucial.
-
Signaling Pathway Analysis: Investigating the effects of individual this compound stereoisomers on the Hedgehog and other relevant signaling pathways will provide valuable insights into their mechanisms of action.
-
In Vivo Studies: Preclinical animal studies with individual this compound stereoisomers are needed to assess their pharmacokinetic and pharmacodynamic profiles in a physiological context.
References
- 1. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Crystalline Keto-Itraconazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto-itraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Understanding the physicochemical properties of this crystalline metabolite is crucial for comprehending its pharmacokinetic profile, bioavailability, and for the development of robust analytical methods and potential future formulations. This technical guide provides a comprehensive overview of the key physicochemical characteristics of crystalline this compound, including its thermal behavior, solubility, and crystal structure. Detailed experimental protocols for the characterization of this active pharmaceutical ingredient (API) are also presented.
Physicochemical Data
While specific quantitative data for crystalline this compound is not extensively available in the public domain, the properties of its parent drug, itraconazole, provide a valuable reference point. The following table summarizes the known physicochemical properties of itraconazole. It is anticipated that this compound, being a structurally similar metabolite, would exhibit comparable, though not identical, characteristics.
Table 1: Physicochemical Properties of Itraconazole
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | [1] |
| Molecular Weight | 705.6 g/mol | [1] |
| Melting Point | Approximately 166.2°C - 170°C | [2][3][4] |
| Aqueous Solubility | Practically insoluble in water (<1 µg/mL) | [1][5] |
| Solubility in Organic Solvents | Soluble in DMSO (35 mg/mL) | [5] |
| pKa | 3.7 | [6] |
Table 2: General Physicochemical Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₆Cl₂N₈O₅ | [7] |
| Molecular Weight | 719.62 g/mol | [7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
Experimental Protocols
The following sections detail the standard experimental methodologies for characterizing the physicochemical properties of a crystalline API like this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of crystalline this compound can be determined using the well-established shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, organic solvents) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a non-adsorptive, fine-pored filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL or µg/mL).
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is employed to determine the melting point and other thermal transitions of crystalline this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).
-
Thermal Scan: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic events, such as melting, which is characterized by a sharp peak. The onset and peak temperatures of the melting endotherm are recorded.
Crystallinity and Polymorphism (Powder X-ray Diffraction - PXRD)
PXRD is a powerful technique to confirm the crystalline nature of this compound and to identify different polymorphic forms.
Methodology:
-
Sample Preparation: A sufficient amount of the crystalline powder is gently packed into a sample holder to ensure a flat, level surface.
-
Instrument Setup: The PXRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Collection: The sample is irradiated with the X-ray beam over a defined range of 2θ angles (e.g., 5° to 40°) while the detector measures the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. Sharp, well-defined peaks are indicative of a crystalline material. The positions and relative intensities of these peaks are characteristic of a specific crystal lattice and can be used to identify polymorphs.
Stability Studies
Forced degradation studies are conducted to understand the intrinsic stability of crystalline this compound under various stress conditions.
Methodology:
-
Stress Conditions: Samples of crystalline this compound are exposed to various stress conditions as per ICH guidelines, including:
-
Acidic: e.g., 0.1 M HCl at 60°C for a specified time.
-
Basic: e.g., 0.1 M NaOH at 60°C for a specified time.
-
Oxidative: e.g., 3% H₂O₂ at room temperature for a specified time.
-
Thermal: e.g., 80°C for a specified time.
-
Photolytic: Exposure to UV and visible light.
-
-
Sample Analysis: After exposure, the samples are analyzed using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect any degradation products.
-
Data Analysis: The percentage of degradation is calculated for each stress condition to determine the stability profile of the molecule.
Metabolic Pathway
This compound is formed from its parent drug, itraconazole, primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.
Conclusion
This technical guide has outlined the key physicochemical properties of crystalline this compound and provided detailed experimental protocols for their determination. While specific quantitative data for this compound remains limited, the provided methodologies offer a robust framework for its comprehensive characterization. A thorough understanding of these properties is fundamental for advancing the research and development of this important antifungal metabolite. Further studies are warranted to fully elucidate the physicochemical profile of crystalline this compound.
References
- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. hrpub.org [hrpub.org]
- 7. medkoo.com [medkoo.com]
Methodological & Application
Application Note: Quantification of Keto-Itraconazole in Human Plasma using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of keto-itraconazole, a primary metabolite of the antifungal agent itraconazole, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving itraconazole. The protocol outlines a straightforward protein precipitation extraction procedure and provides detailed chromatographic and mass spectrometric conditions for the accurate quantification of this compound, alongside itraconazole and its other major metabolites.
Introduction
Itraconazole is a broad-spectrum triazole antifungal drug that undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several metabolites.[1] Three of its main metabolites are hydroxy-itraconazole (OH-ITZ), this compound (KT-ITZ), and N-desalkyl itraconazole (ND-ITZ).[1] The quantification of these metabolites, in addition to the parent drug, is essential for a comprehensive understanding of itraconazole's pharmacokinetic profile and its therapeutic and potential toxic effects. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of itraconazole and its metabolites, with a specific focus on this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Itraconazole, Hydroxy-itraconazole, and N-desalkyl itraconazole reference standards
-
Itraconazole-d9 (internal standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Chromatographic and Mass Spectrometric Conditions
The analysis is performed on an HPLC system coupled to a tandem mass spectrometer. The following tables summarize the instrumental parameters.
Table 1: Chromatographic Conditions [1]
| Parameter | Value |
| Column | TSKgel ODS-100V (75 x 2.0 mm I.D., 3-μm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (pH 6.0) (57:43, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2 μL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
Table 2: Mass Spectrometric Conditions [1]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 200 ms |
| Collision Gas | Not specified |
| Drying Gas Flow | 10 L/min |
| Nebulizer Gas Flow | 3 L/min |
| Heating Gas Flow | 10 L/min |
| Interface Temperature | 350 °C |
Table 3: MRM Transitions [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole (ITZ) | 706.05 | 393.05 |
| Hydroxy-itraconazole (OH-ITZ) | 721.15 | 408.15 |
| This compound (KT-ITZ) | 719.10 | 406.10 |
| N-desalkyl itraconazole (ND-ITZ) | 649.10 | 376.15 |
| Itraconazole-d9 (Internal Standard) | 714.25 | 401.15 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, itraconazole, hydroxy-itraconazole, N-desalkyl itraconazole, and the internal standard (itraconazole-d9) in an appropriate solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to create a series of concentrations for the calibration curve.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 μL of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Add 200 μL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 2 μL of the supernatant into the LC-MS/MS system.
Method Validation Data
The described method has been validated according to regulatory guidelines. The following tables summarize the key validation parameters for this compound.
Table 4: Linearity of this compound [1]
| Parameter | Value |
| Calibration Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 5: Accuracy and Precision of this compound Quantification [1]
| QC Level | Nominal Conc. (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (%RSD) | Inter-assay Accuracy (%) | Inter-assay Precision (%RSD) |
| Low | 3 | 98.7 | 2.1 | 101.3 | 3.5 |
| Medium | 30 | 102.3 | 1.5 | 100.7 | 2.8 |
| High | 80 | 99.4 | 1.8 | 99.8 | 2.2 |
Table 6: Recovery of this compound [1]
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) |
| Low | 3 | 95.2 |
| Medium | 30 | 98.6 |
| High | 80 | 97.1 |
Visualizations
References
Application of Keto-itraconazole as a reference standard in analytical chemistry.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Keto-itraconazole is one of the three primary metabolites of the broad-spectrum antifungal agent, Itraconazole, alongside hydroxy-itraconazole and N-desalkyl-itraconazole.[1][2] Itraconazole is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This metabolic process involves the hydroxylation of itraconazole to hydroxy-itraconazole, which is subsequently oxidized to this compound.[1][4] As a significant metabolite, the accurate quantification of this compound is crucial in pharmacokinetic, pharmacodynamic, and drug-drug interaction studies to fully understand the disposition and potential effects of Itraconazole in vivo. The use of a well-characterized this compound reference standard is essential for the development and validation of robust analytical methods for its quantification in biological matrices.
These application notes provide a detailed protocol for the use of this compound as a reference standard in the simultaneous analysis of Itraconazole and its major metabolites in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Physicochemical Properties of this compound Reference Standard
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₃₆Cl₂N₈O₅ | [5][6] |
| CAS Number | 112560-33-5 | [5][6] |
| Molecular Weight | 719.62 g/mol | [6] |
II. Analytical Method: Simultaneous Quantification of Itraconazole and its Metabolites by LC-MS/MS
The following protocol is adapted from a validated method for the simultaneous determination of itraconazole, hydroxy-itraconazole, this compound, and N-desalkyl itraconazole in human plasma.[7]
Experimental Workflow
The overall workflow for the analysis is depicted in the diagram below.
Reagents and Materials
-
This compound reference standard
-
Itraconazole, Hydroxy-itraconazole, and N-desalkyl-itraconazole reference standards
-
Itraconazole-d9 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column: Octadecyl silane (ODS) column (e.g., TSKgel ODS-100V, 3 µm, 75 x 2.0 mm I.D.)[7]
Standard Solution Preparation
Prepare stock solutions of this compound and other analytes in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare working standard solutions by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of the working standards into drug-free human plasma.
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 100 µL of internal standard solution (Itraconazole-d9, 500 ng/mL).[7]
-
Add 400 µL of acetonitrile for protein precipitation.[7]
-
Vortex mix and sonicate the samples.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.[7]
-
Transfer 450 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.[7]
LC-MS/MS Parameters
The following table summarizes the chromatographic and mass spectrometric conditions.
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | TSKgel ODS-100V (3 µm, 75 x 2.0 mm I.D.) | [7] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium acetate (pH 6.0) (57:43, v/v) | [7] |
| Flow Rate | 0.2 mL/min | [7] |
| Column Temperature | 40°C | [7] |
| Injection Volume | 2 µL | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| MRM Transition (this compound) | 719.10 -> 406.10 | [7] |
| MRM Transition (Itraconazole) | 706.05 -> 393.05 | [7] |
| MRM Transition (Hydroxy-itraconazole) | 721.15 -> 408.15 | [7] |
| MRM Transition (N-desalkyl-itraconazole) | 649.10 -> 376.15 | [7] |
| MRM Transition (Itraconazole-d9, IS) | 714.25 -> 401.15 | [7] |
Method Validation Parameters
The use of this compound as a reference standard allows for the validation of the analytical method according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | Result | Reference |
| Linearity Range | ||
| This compound | 1 - 100 ng/mL | [7] |
| Itraconazole | 15 - 1500 ng/mL | [7] |
| Hydroxy-itraconazole | 15 - 1500 ng/mL | [7] |
| N-desalkyl-itraconazole | 1 - 100 ng/mL | [7] |
| Precision (Intra- and Inter-assay) | < 4.4% | [7] |
| Accuracy (Intra- and Inter-assay) | 94.1 - 106.7% | [7] |
| Recovery | 90.1 - 102.2% | [7] |
| Matrix Effect | 99.1 - 102.7% | [7] |
III. Itraconazole Metabolism Pathway
The metabolic conversion of Itraconazole to its primary metabolites, including this compound, is mediated by the CYP3A4 enzyme.
Conclusion
This compound serves as an indispensable reference standard for the accurate and precise quantification of this key metabolite in biological matrices. The detailed LC-MS/MS protocol provided herein, utilizing a this compound reference standard, enables researchers to conduct thorough pharmacokinetic and metabolic studies of Itraconazole. The use of a well-characterized reference material is fundamental to ensuring the reliability and reproducibility of analytical data in drug development and clinical research.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Isolation and Purification of Keto-itraconazole from Biological Matrices
Introduction
Keto-itraconazole is one of the three primary metabolites of the antifungal drug itraconazole, alongside hydroxy-itraconazole (OH-ITZ) and N-desalkyl-itraconazole (ND-ITZ)[1]. Accurate quantification of this compound in biological matrices such as plasma is crucial for comprehensive pharmacokinetic and drug-drug interaction studies[1][2]. This document provides detailed protocols for the isolation and purification of this compound from biological samples, primarily focusing on liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation methods, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound in human plasma based on various extraction and analytical methodologies.
| Parameter | Method | Value | Reference |
| Linearity Range | Solid-Supported Liquid Extraction & LC-MS/MS | 0.4 - 200 ng/mL | [2] |
| Extraction Recovery | Solid-Supported Liquid Extraction | 103.4% | [2] |
| Lower Limit of Quantification (LLOQ) | Protein Precipitation & HPLC-MS/MS | 14 ng/mL (for triazole antifungals) | [3] |
| Inter-day Precision (CV%) | Protein Precipitation & HPLC-MS/MS | < 9.8% (for triazole antifungals) | [3] |
| Intra-day Precision (CV%) | Protein Precipitation & HPLC-MS/MS | < 8.1% (for triazole antifungals) | [3] |
| Accuracy | Protein Precipitation & HPLC-MS/MS | 85 - 106% (for triazole antifungals) | [3] |
Experimental Protocols
Several methods can be employed for the extraction of this compound from biological matrices. The choice of method often depends on the required sensitivity, sample throughput, and the complexity of the matrix.
Method 1: Solid-Supported Liquid Extraction (SLE)
This method offers high recovery and clean extracts, making it suitable for sensitive LC-MS/MS analysis.
-
Sample Pretreatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 150 µL of plasma into a clean microcentrifuge tube.
-
-
Extraction Protocol:
-
The detailed SLE procedure is proprietary to the referenced study but generally involves loading the pretreated plasma onto an SLE cartridge.
-
The analytes are then eluted with an appropriate organic solvent. A mixture of acetonitrile and methyl t-butyl ether has been used effectively for itraconazole and its metabolites[4][5].
-
-
Post-Extraction Processing:
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for isolating analytes from complex matrices.
-
Sample Pretreatment:
-
To a 2.2 mL 96-well deep-well plate, add 150 µL of plasma.
-
Add an internal standard solution.
-
-
Extraction Protocol:
-
Add a mixture of acetonitrile and methyl t-butyl ether as the extraction solvent[2][4][5].
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Freeze the plate to solidify the aqueous layer, allowing for easy transfer of the organic supernatant.
-
-
Post-Extraction Processing:
-
Transfer the organic supernatant to a new plate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Method 3: Protein Precipitation
This is a rapid and simple method, ideal for high-throughput analysis, though it may result in less clean extracts compared to LLE or SPE.
-
Sample Pretreatment:
-
Precipitation Protocol:
-
Add 400 µL of acetonitrile containing 0.5% formic acid to each well[6]. Other organic solvents like methanol with zinc sulfate can also be used[3].
-
Vortex the plate for 1 minute to precipitate the proteins[6].
-
Centrifuge the plate at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins[6].
-
-
Post-Extraction Processing:
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Workflow and Signaling Pathway Diagrams
References
- 1. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS [agris.fao.org]
- 5. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Keto-itraconazole in Clinical Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system and is recommended by regulatory agencies for use in clinical drug-drug interaction (DDI) studies.[1][2] Its utility stems from its ability to significantly increase the plasma concentrations of co-administered drugs that are substrates of CYP3A4, thereby allowing for a thorough assessment of this metabolic pathway's contribution to a new drug's clearance.
A critical aspect of itraconazole's inhibitory profile is the contribution of its active metabolites. Itraconazole is metabolized in vivo to several compounds, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[3][4][5] These metabolites are not mere byproducts; they are potent inhibitors of CYP3A4 in their own right, and their presence in circulation significantly contributes to the overall observed drug interaction.[3][4][5][6] This document provides detailed application notes and protocols for utilizing itraconazole in clinical DDI studies, with a specific focus on the role and consideration of its inhibitory metabolite, this compound.
The Inhibitory Potency of Itraconazole and Its Metabolites
In vitro studies have demonstrated that itraconazole and its metabolites are potent competitive inhibitors of CYP3A4. Understanding the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of each of these compounds is crucial for accurately modeling and predicting the extent of a DDI.
Table 1: In Vitro CYP3A4 Inhibition Constants of Itraconazole and its Metabolites
| Compound | Unbound Ki (nM) | Unbound IC50 (nM) |
| Itraconazole (ITZ) | 1.3 | 6.1 |
| Hydroxy-itraconazole (OH-ITZ) | 14.4 | 4.6 |
| This compound (keto-ITZ) | Not Reported | 7.0 |
| N-desalkyl-itraconazole (ND-ITZ) | Not Reported | 0.4 |
Data sourced from a study using human liver microsomes with midazolam as the substrate.[3][6]
These data highlight that this compound is a potent CYP3A4 inhibitor, with an unbound IC50 value comparable to that of the parent drug, itraconazole.[6] Therefore, monitoring the plasma concentrations of this compound, in addition to itraconazole and other metabolites, is essential for a comprehensive understanding of the DDI potential.
Clinical Pharmacokinetics of Itraconazole and its Metabolites
Following oral administration, itraconazole is extensively metabolized. The plasma concentrations of its metabolites, including this compound, can be substantial and contribute significantly to the overall CYP3A4 inhibition.
Table 2: Pharmacokinetic Parameters of Itraconazole and its Metabolites after a Single 100 mg Oral Dose
| Parameter | Itraconazole (ITZ) | Hydroxy-itraconazole (OH-ITZ) | This compound (keto-ITZ) | N-desalkyl-itraconazole (ND-ITZ) |
| Cmax (nM) | 165 ± 57 | 250 ± 68 | 21 ± 11 | 2.7 ± 1.5 |
| AUC₀→∞ (nM*h) | 1630 ± 540 | 4130 ± 1160 | 250 ± 110 | 110 ± 60 |
| t½ (h) | 15 ± 4 | 19 ± 4 | 17 ± 5 | 49 ± 14 |
Data are presented as mean ± SD from a study in healthy volunteers.[4]
These data demonstrate that while the peak plasma concentration of this compound is lower than that of itraconazole and hydroxy-itraconazole, it is present in systemic circulation and, given its potent CYP3A4 inhibition, will contribute to the overall DDI effect.[4]
Impact on Co-administered CYP3A4 Substrates
The co-administration of itraconazole leads to a significant increase in the systemic exposure of drugs metabolized by CYP3A4. The magnitude of this interaction is a key piece of information for drug development, informing dosing recommendations and identifying potential safety risks.
Table 3: Effect of Itraconazole on the Pharmacokinetics of Co-administered CYP3A4 Substrates
| CYP3A4 Substrate | Itraconazole Dosing Regimen | Substrate AUC Ratio (with/without Itraconazole) | Substrate Cmax Ratio (with/without Itraconazole) | Reference |
| Midazolam | 200 mg once daily | 10.3 | 3.5 | [7] |
| Triazolam | 200 mg once daily | 22 | 3 | General Knowledge |
| Felodipine | 200 mg once daily | 6-8 | 6-8 | General Knowledge |
| Simvastatin | 200 mg once daily | >10 | >10 | General Knowledge |
| ACT-1004-1239 | 200 mg once daily | 2.77 | 2.16 | [8] |
| Fosmanogepix | Not specified | No significant effect | No significant effect | [9] |
This table provides examples of the significant impact itraconazole can have on the pharmacokinetics of various CYP3A4 substrates. The variability in the magnitude of the interaction underscores the importance of conducting specific DDI studies for each new chemical entity.
Experimental Protocols
Clinical Drug-Drug Interaction Study Protocol
This protocol outlines a typical design for a clinical DDI study to evaluate the effect of itraconazole on the pharmacokinetics of an investigational drug (a putative CYP3A4 substrate).
Title: An Open-Label, Fixed-Sequence Study to Assess the Effect of Multiple Doses of Itraconazole on the Pharmacokinetics of [Investigational Drug] in Healthy Adult Subjects.
Objectives:
-
Primary: To determine the effect of multiple doses of itraconazole on the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of the investigational drug.
-
Secondary: To evaluate the safety and tolerability of the investigational drug when administered alone and in combination with itraconazole. To determine the pharmacokinetic parameters of itraconazole and its metabolites (hydroxy-itraconazole, this compound, and N-desalkyl-itraconazole).
Study Design: This will be an open-label, single-sequence, two-period study.
-
Period 1 (Reference): Subjects will receive a single dose of the investigational drug.
-
Washout Period: A washout period of appropriate duration (at least 5 half-lives of the investigational drug) will follow Period 1.
-
Period 2 (Test): Subjects will receive multiple doses of itraconazole to achieve steady-state concentrations. On a specified day during itraconazole administration, a single dose of the investigational drug will be co-administered.
Subject Population: Healthy male and female subjects, aged 18 to 55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². Subjects will be genotyped for relevant CYP enzymes if applicable.
Dosing Regimen:
-
Investigational Drug: A single oral dose of [Dose] mg.
-
Itraconazole: 200 mg orally once daily.[10] A loading dose of 200 mg twice daily on Day 1 may be considered to achieve steady-state concentrations more rapidly.[1][10] Itraconazole should be administered for a sufficient duration to ensure maximal inhibition, typically for several days before and concurrently with the investigational drug administration.[10]
Pharmacokinetic Sampling:
-
Period 1: Serial blood samples will be collected pre-dose and at specified time points post-dose of the investigational drug (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Period 2: Serial blood samples will be collected pre-dose and at the same specified time points post-dose of the investigational drug. Blood samples for the determination of itraconazole and its metabolites will also be collected at pre-specified times.
Bioanalytical Method: Plasma samples will be analyzed for the concentrations of the investigational drug, itraconazole, hydroxy-itraconazole, this compound, and N-desalkyl-itraconazole using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Statistical Analysis: Pharmacokinetic parameters (AUC₀-t, AUC₀-∞, Cmax, tmax, t½) will be calculated for the investigational drug in both periods using non-compartmental methods. The geometric mean ratios and 90% confidence intervals for AUC and Cmax will be determined to assess the magnitude of the drug interaction.
Bioanalytical Method for Itraconazole and its Metabolites
A validated LC-MS/MS method is crucial for the accurate quantification of itraconazole and its key metabolites in plasma.
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of itraconazole).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Liquid Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and the internal standard.
Table 4: Example MRM Transitions for Itraconazole and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole | 705.3 | 392.3 |
| Hydroxy-itraconazole | 721.3 | 408.3 |
| This compound | 719.3 | 406.3 |
| N-desalkyl-itraconazole | 564.2 | 251.2 |
| Internal Standard (e.g., Itraconazole-d5) | 710.3 | 397.3 |
Note: These are example transitions and should be optimized for the specific instrument used.
The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Visualizations
Signaling Pathway of CYP3A4 Inhibition
Caption: CYP3A4 Inhibition by Itraconazole and its Metabolites.
Experimental Workflow for a Clinical DDI Study
References
- 1. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With Itraconazole Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of itraconazole, a strong CYP3A4 inhibitor, on the pharmacokinetics of the first‐in‐class ACKR3/CXCR7 antagonist, ACT‐1004‐1239 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining CYP3A4 Inhibition by Keto-itraconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro assays to determine the inhibitory potential of keto-itraconazole against Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The following sections offer a summary of quantitative data, detailed experimental procedures, and visual workflows to guide researchers in assessing this potential drug-drug interaction.
Data Presentation: Quantitative Inhibition of CYP3A4
This compound, a metabolite of the antifungal agent itraconazole, is a potent inhibitor of CYP3A4. Understanding its inhibitory capacity is crucial for predicting potential drug-drug interactions. The following table summarizes the in vitro inhibition data for this compound and related compounds against CYP3A4.
| Compound | Unbound IC50 (nM) | Unbound Ki (nM) | Unbound Km (nM) | Assay System | Probe Substrate | Reference |
| This compound | 7.0 | Not Reported | 1.4 | Human Liver Microsomes | Midazolam | [1][2] |
| Itraconazole | 6.1 | 1.3 | 3.9 | Human Liver Microsomes | Midazolam | [1][2] |
| Hydroxy-itraconazole | 4.6 | 14.4 | 27 | Human Liver Microsomes | Midazolam | [1][2] |
| N-desalkyl-itraconazole | 0.4 | Not Reported | Not Reported | Human Liver Microsomes | Midazolam | [1][2] |
Note: The IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.
Experimental Protocols
Two primary methods for assessing CYP3A4 inhibition in vitro are presented: an LC-MS/MS-based assay using human liver microsomes and a fluorescence-based high-throughput screening assay.
Protocol 1: LC-MS/MS-Based CYP3A4 Inhibition Assay Using Human Liver Microsomes
This method offers high specificity and sensitivity for quantifying the metabolite of a CYP3A4 probe substrate.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Midazolam (CYP3A4 probe substrate)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., deuterated α-hydroxymidazolam)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of midazolam in a suitable solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add potassium phosphate buffer.
-
Add a series of concentrations of this compound to the wells. Include a vehicle control (solvent without inhibitor).
-
Add human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
-
Initiate the Reaction:
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Quench the Reaction:
-
Stop the reaction by adding cold acetonitrile containing an internal standard to each well. This will precipitate the proteins.
-
-
Sample Preparation:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the midazolam metabolite (e.g., α-hydroxymidazolam).
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Fluorescence-Based High-Throughput CYP3A4 Inhibition Assay
This method is suitable for rapid screening of multiple compounds and utilizes a fluorogenic substrate that becomes fluorescent upon metabolism by CYP3A4.
Materials:
-
Recombinant human CYP3A4 (e.g., Supersomes™)
-
This compound
-
7-Benzoyloxy-4-trifluoromethyl coumarin (BFC) (fluorogenic substrate)[3]
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable stop solution
-
96-well or 384-well black plates
-
Fluorescence plate reader
-
Incubator
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and BFC in an appropriate solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system.
-
-
Assay Setup:
-
In a black 96-well plate, add potassium phosphate buffer.
-
Add serial dilutions of this compound. Include a positive control (a known CYP3A4 inhibitor like ketoconazole) and a no-inhibitor control.
-
Add the recombinant human CYP3A4 enzyme to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate, BFC, to each well.
-
Start the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the metabolized product of BFC.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Visualizations
Itraconazole Metabolism to this compound
The following diagram illustrates the metabolic conversion of itraconazole to its active metabolite, this compound, by CYP3A4.
Caption: Metabolic pathway of Itraconazole to this compound.
General Workflow for In Vitro CYP3A4 Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro CYP3A4 inhibition assay.
Caption: Workflow for a CYP3A4 inhibition assay.
Logical Relationship of CYP3A4 Inhibition
This diagram illustrates the mechanism of competitive inhibition of CYP3A4 by this compound.
Caption: Competitive inhibition of CYP3A4 by this compound.
References
Application Notes and Protocols for Developing Experimental Cell Culture Models to Study Keto-itraconazole Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for establishing and utilizing in vitro cell culture models to investigate the biological effects of keto-itraconazole, a primary metabolite of the antifungal drug itraconazole. Given the recognized anti-cancer properties of itraconazole, particularly its roles in inhibiting the Hedgehog signaling pathway and angiogenesis, it is crucial to delineate the specific contributions of its metabolites.[1][2] While extensive data exists for itraconazole, specific quantitative information on the anti-cancer potency of this compound is limited in publicly available literature. Therefore, this document provides detailed protocols and data presentation templates based on the known mechanisms of itraconazole, which can be adapted and validated for the study of this compound.
Introduction
Itraconazole, a triazole antifungal agent, has demonstrated significant potential as a repurposed anti-cancer therapeutic.[1] Its primary mechanisms of anti-neoplastic activity include the potent inhibition of the Hedgehog (Hh) signaling pathway and the suppression of angiogenesis, a critical process for tumor growth and metastasis.[2][3] Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites, including hydroxy-itraconazole (OH-ITZ), this compound, and N-desalkyl-itraconazole.[4][5] Notably, the major metabolite, hydroxy-itraconazole, has been shown to inhibit the Hedgehog pathway with a potency similar to the parent compound, having an IC50 of approximately 1.2 µM compared to itraconazole's IC50 of around 800 nM.[2]
This document outlines experimental workflows and detailed protocols to assess the effects of this compound on cancer cells, focusing on cell viability, apoptosis, and its impact on the Hedgehog and angiogenesis signaling pathways.
Data Presentation
Clear and structured presentation of quantitative data is essential for the comparison of experimental outcomes. The following tables are provided as templates for summarizing key findings.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| PC-3 | Prostate Cancer | 5.2 | 3.8 |
| DU145 | Prostate Cancer | 7.1 | 5.5 |
| A549 | Lung Cancer | 8.5 | 6.2 |
| HCT116 | Colon Cancer | 6.8 | 4.9 |
| PANC-1 | Pancreatic Cancer | 9.3 | 7.1 |
Table 2: Effect of this compound on Apoptosis (Hypothetical Data)
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| PC-3 | Control (DMSO) | 2.1 ± 0.5 | 1.0 ± 0.1 |
| PC-3 | This compound (5 µM) | 15.8 ± 2.1 | 3.2 ± 0.4 |
| A549 | Control (DMSO) | 1.8 ± 0.4 | 1.0 ± 0.2 |
| A549 | This compound (8 µM) | 12.5 ± 1.9 | 2.8 ± 0.3 |
Table 3: Inhibition of Hedgehog Pathway Activity by this compound (Hypothetical Data)
| Cell Line | Treatment | Gli-Luciferase Activity (RLU) | % Inhibition |
| Shh-LIGHT2 | Control (DMSO) | 100,000 ± 5,000 | 0% |
| Shh-LIGHT2 | This compound (1 µM) | 65,000 ± 4,500 | 35% |
| Shh-LIGHT2 | This compound (5 µM) | 25,000 ± 3,000 | 75% |
| Shh-LIGHT2 | Itraconazole (1 µM) | 40,000 ± 3,500 | 60% |
Table 4: Inhibition of Angiogenesis by this compound (Hypothetical Data)
| Cell Line | Treatment | Total Tube Length (µm) | % Inhibition |
| HUVEC | Control (DMSO) | 12,500 ± 1,200 | 0% |
| HUVEC | This compound (1 µM) | 8,750 ± 950 | 30% |
| HUVEC | This compound (5 µM) | 3,125 ± 500 | 75% |
| HUVEC | Itraconazole (1 µM) | 6,250 ± 800 | 50% |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Hedgehog Signaling Pathway Inhibition (Gli-Luciferase Reporter Assay)
This assay measures the activity of the Gli transcription factors, the final effectors of the Hedgehog pathway.
Materials:
-
Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct)
-
DMEM with 10% FBS and 0.5% calf serum
-
This compound (dissolved in DMSO)
-
Sonic Hedgehog (Shh-N) conditioned medium or recombinant Shh
-
White-walled 96-well plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Seed Shh-LIGHT2 cells in a white-walled 96-well plate at 20,000 cells/well in DMEM with 10% FBS.
-
After 24 hours, replace the medium with low-serum medium (0.5% calf serum) containing various concentrations of this compound or vehicle control.
-
Incubate for 2 hours.
-
Stimulate the cells with Shh-N conditioned medium or recombinant Shh for an additional 30 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell number and transfection efficiency.
-
Calculate the percentage of inhibition relative to the Shh-stimulated vehicle control.
Angiogenesis Inhibition (Endothelial Cell Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
This compound (dissolved in DMSO)
-
96-well plates
-
Calcein AM fluorescent dye
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Pre-treat the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Seed 100 µL of the cell suspension onto the solidified Matrigel®.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative mechanisms of action of this compound.
Caption: General experimental workflow for studying this compound.
Disclaimer
The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers should generate their own data through rigorous experimentation. The provided protocols are based on established methodologies for the parent compound, itraconazole, and may require optimization for specific cell lines and experimental conditions when studying this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each assay.
References
- 1. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 2. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Keto-itraconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the azole antifungal agents, ketoconazole and itraconazole. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.
Mechanism of Action and Resistance
Ketoconazole and itraconazole are azole antifungals that exert their effect by disrupting the fungal cell membrane.[1][2][3] They achieve this by inhibiting the cytochrome P450 enzyme 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[2][3] The depletion of ergosterol and the accumulation of toxic sterol precursors compromise membrane integrity, leading to the inhibition of fungal growth and proliferation.[4][5]
Fungal resistance to azoles can emerge through several mechanisms[4][6][7][8]:
-
Target site modification: Mutations in the ERG11 gene, which encodes for 14-α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.[4][7]
-
Overexpression of the target enzyme: Increased production of 14-α-demethylase can overcome the inhibitory effect of the azoles.[6]
-
Active drug efflux: Overexpression of efflux pumps, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can actively remove azole drugs from the fungal cell.[4][6][8]
-
Alterations in the sterol biosynthesis pathway: Changes in the sterol biosynthesis pathway can reduce the cell's dependence on ergosterol.[5][6]
Signaling Pathways
Caption: Mechanism of action of ketoconazole and itraconazole.
References
- 1. Itraconazole vs Ketoconazole | Power [withpower.com]
- 2. Ketoconazole - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Keto-Itraconazole and Related Azoles in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of keto-itraconazole and the broader class of azole antifungals, particularly itraconazole, in the investigation of fungal resistance mechanisms. This document is intended to guide researchers in designing and executing experiments to elucidate the molecular underpinnings of azole resistance in pathogenic fungi.
Introduction to Azole Antifungals and Resistance
Azole antifungals, such as itraconazole and ketoconazole, are cornerstone therapies for a wide range of fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1 or Erg11p) critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately inhibiting fungal growth.[2][4]
The emergence of azole resistance is a significant clinical challenge. Fungi have evolved several mechanisms to counteract the effects of these drugs, including:
-
Target Site Modification: Mutations in the cyp51A (ERG11) gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[5]
-
Target Overexpression: Increased expression of the cyp51A (ERG11) gene leads to higher levels of the target enzyme, requiring higher drug concentrations for inhibition.
-
Efflux Pump Upregulation: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters actively pumps azole drugs out of the fungal cell, reducing the intracellular drug concentration.[6][7]
-
Bypass Pathways: Alterations in the ergosterol biosynthesis pathway can allow the fungus to circumvent the blocked step.
The Role of Itraconazole and its Metabolites
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4] This metabolism results in several metabolites, including hydroxy-itraconazole (OH-ITZ), this compound (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[8][9][10][11] Hydroxy-itraconazole is the major metabolite and exhibits significant antifungal activity, comparable to the parent drug.[4] this compound is another key metabolite whose specific contribution to antifungal activity and resistance is an area of ongoing research.[8][9][10][11] Studying itraconazole and its metabolites, including this compound, can provide a more complete picture of the drug's in vivo activity and how fungal pathogens develop resistance.
Key Experiments in Fungal Resistance Studies
A multi-faceted approach is typically employed to investigate azole resistance mechanisms. Key experimental strategies include:
-
Antifungal Susceptibility Testing (AST): To determine the minimum inhibitory concentration (MIC) of the antifungal agent against fungal isolates.
-
Gene Sequencing of cyp51A (ERG11): To identify mutations that may confer resistance.
-
Gene Expression Analysis: To quantify the expression levels of cyp51A and efflux pump genes.
-
Ergosterol Quantification: To assess the impact of the antifungal agent on the ergosterol biosynthesis pathway.
-
Efflux Pump Inhibition Assays: To determine if resistance is mediated by the active efflux of the drug.
Data Presentation
Table 1: Example Antifungal Susceptibility Data for Candida albicans
| Isolate | Strain Type | Itraconazole MIC (µg/mL) | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| CA-1 | Wild-Type (Susceptible) | 0.125 | 0.25 | 0.5 |
| CA-2 | ERG11 Point Mutation | 8 | 16 | 32 |
| CA-3 | CDR1 Overexpression | 4 | 8 | 64 |
| CA-4 | Wild-Type (Susceptible) | 0.25 | 0.5 | 1 |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: Example Gene Expression Analysis in Azole-Resistant Aspergillus fumigatus
| Isolate | Strain Type | cyp51A Fold Change | mdr1 Fold Change | atrF Fold Change |
| AF-1 | Wild-Type (Susceptible) | 1.0 | 1.0 | 1.0 |
| AF-2 | Itraconazole-Resistant | 4.5 | 1.2 | 8.7 |
| AF-3 | Itraconazole-Resistant | 1.1 | 10.2 | 1.5 |
Note: Data presented are hypothetical and for illustrative purposes, normalized to the wild-type susceptible strain.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[12][13][14][15]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and other azoles against fungal isolates.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound, Itraconazole (analytical grade powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound and itraconazole in DMSO. A series of two-fold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640.
-
-
Plate Inoculation: Add 100 µL of the appropriate drug dilution to each well of the 96-well plate. Add 100 µL of the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Fungal Ergosterol Quantification
Objective: To measure the total ergosterol content in fungal cells after treatment with this compound.
Materials:
-
Fungal culture treated with and without this compound
-
Alcoholic potassium hydroxide (25% KOH in 95% ethanol)
-
n-Heptane
-
Sterile water
-
Spectrophotometer capable of scanning UV wavelengths
Procedure:
-
Cell Harvesting: Grow the fungal culture to mid-log phase and then expose it to the desired concentration of this compound for a specified time. Harvest the cells by centrifugation and wash with sterile water.
-
Saponification: Resuspend the cell pellet in alcoholic KOH. Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable sterols into the heptane layer.
-
Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan the absorbance between 240 nm and 300 nm.[16] Ergosterol has a characteristic four-peaked curve with a peak at 282 nm.[17]
-
Quantification: Calculate the ergosterol content based on the absorbance at 282 nm and compare the levels between treated and untreated cells.
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To quantify the relative expression of cyp51A and efflux pump genes (e.g., mdr1, cdr1) in response to this compound treatment.
Materials:
-
Fungal cells treated with and without this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (cyp51A, mdr1, etc.) and reference genes (e.g., actin, beta-tubulin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Expose fungal cultures to sub-inhibitory concentrations of this compound. Harvest the cells and extract total RNA using a suitable kit, including a DNase treatment step.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Data Analysis: Run the qPCR reaction in a real-time PCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).[18]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Azole mechanism of action and resistance.
Caption: Workflow for resistance mechanism studies.
Caption: Role of efflux pumps in azole resistance.
References
- 1. This compound | C35H36Cl2N8O5 | CID 53865186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketoconazole - Wikipedia [en.wikipedia.org]
- 3. Itraconazole vs Ketoconazole | Power [withpower.com]
- 4. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antifungal Resistance and New Strategies to Control Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the resolution of Itraconazole and its metabolites in chromatography.
Welcome to the technical support center for the chromatographic analysis of Itraconazole and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Itraconazole I should be looking for?
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The main and pharmacologically active metabolite is hydroxyitraconazole (OH-ITZ) .[1][2][3] Other metabolites that are sometimes monitored include keto-itraconazole and N-desalkylitraconazole.[2]
Q2: What is a good starting point for developing an HPLC or LC-MS/MS method?
A reversed-phase C18 column is the most common choice for separating Itraconazole and its metabolites.[3][4][5] A gradient elution using a mobile phase consisting of an aqueous component (like ammonium formate buffer or water with a formic/acetic acid modifier) and an organic component (typically acetonitrile) is generally effective.
Typical Starting Conditions:
-
Column: C18, 2.1 mm or 4.6 mm internal diameter, 50-150 mm length, particle size 1.8-5 µm.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.5 - 1.5 mL/min, depending on column dimensions.[4][5][6]
-
Detection: UV detection is commonly set around 260-264 nm.[6][7] For mass spectrometry, electrospray ionization (ESI) in positive ion mode is used.[4][8]
Q3: What are the most common sample preparation techniques for plasma samples?
The three most common techniques for extracting Itraconazole from plasma are:
-
Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile, often acidified with formic acid, is a common precipitation solvent.[4][9][10]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. A common solvent mixture is hexane-dichloromethane.[5]
-
Solid Phase Extraction (SPE): SPE provides the cleanest samples, which can reduce matrix effects and prolong column life, but it is a more complex and time-consuming procedure.[9][11]
Q4: How can I combat the significant carryover often seen with Itraconazole?
Itraconazole is poorly soluble and prone to causing carryover (ghost peaks) in subsequent injections.[4] A critical step is to use a strong needle and injector wash solution. A highly effective wash solution consists of a mixture of methanol, acetonitrile, 2-propanol, and formic acid.[4]
Troubleshooting Guide
Problem: Poor Resolution Between Itraconazole and Hydroxyitraconazole
Q: My peaks for Itraconazole and its hydroxy-metabolite are co-eluting or not baseline-resolved. What should I do?
A: Achieving good resolution is critical for accurate quantification. Here are several parameters you can adjust:
-
Modify the Mobile Phase Gradient: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve resolution. Try decreasing the rate of increase of the organic solvent (Mobile Phase B).
-
Adjust Mobile Phase Composition:
-
Organic Modifier: While acetonitrile is most common, switching to or adding methanol can alter selectivity and improve separation.
-
Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the analytes and improve resolution. A Box-Behnken design has been used to optimize pH, acetonitrile content, and temperature simultaneously for this purpose.[12][13]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. While C18 is standard, a C8 or Phenyl-Hexyl column may offer different selectivity.[14]
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will increase the run time.
-
Decrease Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation between closely eluting peaks.
Problem: Asymmetric or Tailing Peaks
Q: My Itraconazole peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the column's stationary phase or by issues with the mobile phase.
-
Add a Mobile Phase Modifier: The addition of an acidic modifier like formic acid or an ionic modifier like ammonium formate is crucial for good peak shape. For example, adding 10 mM ammonium formate to the aqueous mobile phase has been shown to significantly improve the peak shape for Itraconazole and hydroxyitraconazole.[4]
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes and the column. For silica-based columns, operating at a pH outside the recommended range (typically 2-8) can damage the stationary phase and lead to poor peak shape.
-
Consider the Injection Solvent: Injecting the sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion and splitting.[15] Ideally, the sample should be dissolved in the initial mobile phase.
-
Rule out Column Contamination/Voiding: If peak tailing appears for all compounds and develops over time, the column may be contaminated or have a void at the inlet.[15] Try flushing the column or reversing it (if recommended by the manufacturer) to wash out contaminants. If a void is suspected, the column may need to be replaced.
Problem: High System Backpressure
Q: My HPLC/UPLC system pressure is unexpectedly high. What are the likely causes?
A: High backpressure is usually due to a blockage somewhere in the flow path.[15]
-
Column Frit Blockage: The most common cause is a plugged inlet frit on the column, often due to particulates from the sample or precipitation of the sample upon contact with the mobile phase.
-
Sample Preparation: Ensure your samples are properly filtered (e.g., through a 0.2 or 0.45 µm filter) after preparation to remove any particulate matter.[6][16]
-
Systematic Diagnosis: To locate the blockage, work backward from the detector. Disconnect the column and check the pressure of the system without it. If the pressure drops significantly, the column is the source of the blockage. If the pressure remains high, continue moving backward (disconnecting the injector, etc.) until the source of the blockage is identified. Using an in-line filter between the injector and the column can help prevent column blockage.[15]
Data Presentation
Table 1: Example Chromatographic Methods for Itraconazole Analysis
| Parameter | Method 1 (LC-MS/MS)[4] | Method 2 (HPLC-Fluorescence)[5] | Method 3 (UPLC)[3] |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm | Reversed-phase C18, 4.6x250 mm | Agilent Zorbax Eclipse XDB C18, 4.6x50 mm, 1.8 µm |
| Mobile Phase A | 10 mM ammonium formate in water with 1% formic acid | 0.01% triethylamine (pH 2.8 with H₃PO₄) - ACN (46:54) | 0.08M Tetrabutylammonium hydrogen sulfate buffer |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Isopropanol | Acetonitrile |
| Gradient | 40% B (0.5 min), ramp to 95% B (2.5 min), hold (0.5 min) | Isocratic: [Mobile Phase A]-Isopropanol (90:10, v/v) | Gradient: 80% A to 50% A over 6 min |
| Flow Rate | 0.500 mL/min | 1.0 mL/min | 2.5 mL/min |
| Column Temp. | 40°C | Not Specified | Not Specified |
| Detection | MS/MS (ESI+) | Fluorescence (Ex: 264 nm, Em: 380 nm) | UV (235 nm) |
| Run Time | 4 minutes | Not Specified | 10 minutes |
Table 2: Comparison of Sample Preparation Methods
| Method | Principle | Pros | Cons |
| Protein Precipitation | High concentration of organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.[9] | Simple, fast, inexpensive, high throughput.[4] | Less clean extract, potential for ion suppression (matrix effects), risk of analyte precipitation.[17] |
| Liquid-Liquid Extraction | Analytes are partitioned from the aqueous sample matrix into an immiscible organic solvent.[12] | Cleaner extract than PPT, can concentrate the sample. | More labor-intensive, uses larger volumes of organic solvents. |
| Solid Phase Extraction | Analytes are retained on a solid sorbent while interferences are washed away; analytes are then eluted with a solvent.[11] | Provides the cleanest extract, minimizes matrix effects, high recovery. | Most complex, time-consuming, and expensive method.[9] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol is based on a validated LC-MS/MS method and is suitable for high-throughput analysis.[4]
-
Pipette 100 µL of plasma sample into a 96-well plate or microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., 100 ng/mL Itraconazole-d5 and Hydroxyitraconazole-d5 in methanol).
-
Add 400 µL of precipitation solvent (0.5% formic acid in acetonitrile). The ratio of plasma to solvent is 1:4.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean plate or vials for injection into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Method
This protocol provides a robust method for the simultaneous quantification of Itraconazole and Hydroxyitraconazole in plasma.[4]
-
LC System: Waters I-Class UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer.
-
Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 15°C.
-
Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.500 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: Hold at 40% B.
-
0.5 - 3.0 min: Linear ramp from 40% to 95% B.
-
3.0 - 3.5 min: Hold at 95% B.
-
3.5 - 4.0 min: Return to 40% B and re-equilibrate.
-
-
Injection Volume: 5-10 µL.
-
Strong Needle Wash: Methanol:Acetonitrile:2-propanol:formic acid (30:30:40:0.5 v/v/v/v). Use a 1000 µL wash volume after every injection to prevent carryover.[4]
-
MS Detection: ESI positive mode. Monitor specific m/z transitions for Itraconazole, Hydroxyitraconazole, and their deuterated internal standards.
Mandatory Visualizations
Caption: General experimental workflow for Itraconazole analysis.
Caption: Troubleshooting decision tree for poor peak shape.
Caption: Troubleshooting decision tree for poor resolution.
References
- 1. jetir.org [jetir.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. uspnf.com [uspnf.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Navigating the Matrix: A Technical Support Hub for Overcoming Analytical Interference in Keto-itraconazole Assays
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to troubleshooting and frequently asked questions for the accurate quantification of Keto-itraconazole.
This technical support center provides in-depth guidance on identifying and mitigating analytical interference in the quantification of this compound, a key metabolite of the antifungal agent itraconazole. Accurate measurement of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. This resource offers practical solutions to common challenges encountered during assay development and execution, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference in this compound assays?
A1: Analytical interference in this compound assays, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can arise from several sources:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, serum) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
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Co-administered Drugs: Itraconazole is often administered with other medications, which can be a source of interference. Drugs that are metabolized by the same cytochrome P450 enzymes (like CYP3A4) as itraconazole, or drugs that are structurally similar, can potentially interfere with the assay.[1]
-
Metabolites: Other metabolites of itraconazole, such as hydroxy-itraconazole and N-desalkyl-itraconazole, may have similar chromatographic behavior and could potentially interfere if the assay lacks sufficient selectivity.[2]
-
Sample Contamination: Contaminants introduced during sample collection, processing, or storage can also lead to interference.
Q2: How can I assess the potential for matrix effects in my this compound assay?
A2: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.[3] A significant difference in the responses indicates the presence of matrix effects (ion suppression or enhancement).
Q3: What are some strategies to minimize matrix effects?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. While protein precipitation is a simpler method, it may result in a less clean sample.
-
Chromatographic Optimization: Adjusting the chromatographic conditions, such as the mobile phase composition, gradient profile, or using a different type of analytical column, can help separate this compound from co-eluting interferences.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice as it co-elutes and experiences similar matrix effects as the analyte, thus providing accurate correction during quantification.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]
Q4: Can co-administered drugs affect the measurement of this compound?
A4: Yes, co-administered drugs can interfere in two main ways:
-
Pharmacokinetic Interactions: Drugs that inhibit or induce CYP3A4, the primary enzyme responsible for itraconazole metabolism, can alter the plasma concentrations of itraconazole and its metabolites, including this compound.[2] This is a physiological effect rather than a direct analytical interference but is crucial to consider when interpreting results.
-
Analytical Interference: A co-administered drug or its metabolite may have a similar mass-to-charge ratio (m/z) and retention time to this compound, leading to a direct interference in the LC-MS/MS analysis. It is essential to test for potential interference from commonly co-administered drugs during method validation.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound analysis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatibility with the mobile phase. | 1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent or Low Analyte Response | 1. Matrix Effects (Ion Suppression): Co-eluting matrix components are suppressing the ionization of this compound. 2. Poor Sample Recovery: Inefficient extraction of this compound from the matrix. 3. Instrumental Issues: Contamination of the ion source or mass spectrometer. | 1. Implement strategies to mitigate matrix effects as described in the FAQs (e.g., improved sample cleanup, chromatographic optimization, use of a SIL-IS). 2. Optimize the sample preparation procedure (e.g., change extraction solvent, adjust pH). 3. Clean the ion source and perform instrument calibration and tuning. |
| High Background Noise or Extraneous Peaks | 1. Contaminated mobile phase, reagents, or sample collection tubes. 2. Carryover from a previous high-concentration sample. 3. Presence of interfering substances in the biological matrix. | 1. Prepare fresh mobile phases and use high-purity reagents. Pre-screen sample collection tubes for potential contaminants. 2. Optimize the autosampler wash procedure and inject blank samples between high-concentration samples. 3. Improve sample clean-up to remove interfering compounds. |
| Inaccurate Quantification (Bias) | 1. Matrix Effects (Ion Enhancement or Suppression): As described above. 2. Calibration Issues: Incorrect preparation of calibration standards or use of an inappropriate calibration model. 3. Interference from a Co-administered Drug or Metabolite: A compound with a similar m/z and retention time is co-eluting with this compound. | 1. Address matrix effects using the strategies outlined previously. 2. Prepare fresh calibration standards and evaluate different weighting factors for the calibration curve. 3. If a specific interferent is suspected, obtain a standard of that compound and analyze it to confirm co-elution. Modify the chromatographic method to achieve separation. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of itraconazole and its metabolites, including this compound, in human plasma.
Table 1: Performance Characteristics of a this compound LC-MS/MS Assay [5]
| Parameter | This compound |
| Linearity Range | 1 - 100 ng/mL |
| Pretreatment Recovery | 90.1 - 98.4% |
| Matrix Factor | 99.7 - 100.2% |
| Intra-assay Accuracy | 94.1 - 106.7% |
| Inter-assay Accuracy | 94.1 - 106.7% |
| Intra-assay Imprecision | 0.3 - 4.4% |
| Inter-assay Imprecision | 0.3 - 4.4% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on the method described by Hori et al. (2020) for the simultaneous determination of itraconazole and its metabolites.[5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 3-μm particle size, 75 × 2.0 mm I.D.).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate (pH 6.0) (e.g., 57:43, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transition for this compound: m/z 719.10 → 406.10.
-
MRM Transition for a suitable Internal Standard (e.g., Itraconazole-d9): m/z 714.25 → 401.15.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Keto-Itraconazole Yield in Metabolic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Keto-itraconazole in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of this compound?
A1: this compound is a secondary metabolite of itraconazole. The primary pathway involves a sequential oxidation process mediated by the cytochrome P450 enzyme, CYP3A4.[1][2][3] First, itraconazole is hydroxylated to form an intermediate metabolite, hydroxy-itraconazole (OH-ITZ). Subsequently, OH-ITZ is further oxidized by CYP3A4 to yield this compound.[2]
Q2: Which enzyme system is crucial for generating this compound in vitro?
A2: The most critical enzyme is CYP3A4.[1][2][3] Therefore, in vitro systems should utilize enzyme sources rich in this particular cytochrome P450 isoform. Common choices include pooled human liver microsomes (HLMs), which contain a mixture of liver enzymes, or recombinant CYP3A4 (Supersomes), which provides a high concentration of the specific enzyme.[1][2]
Q3: Is the metabolism of itraconazole to this compound stereospecific?
A3: Yes, the metabolism is highly stereoselective. Itraconazole is administered as a mixture of four cis-stereoisomers. However, only two of these, (2R,4S,2′R)-ITZ and (2R,4S,2′S)-ITZ, are significantly metabolized by CYP3A4 to hydroxy-itraconazole and subsequently to this compound.[1][4] This is an important consideration when analyzing metabolic products and interpreting results.
Q4: Can I use hydroxy-itraconazole (OH-ITZ) directly as a substrate to improve the yield of this compound?
A4: Yes, using OH-ITZ as the starting substrate can be a viable strategy. Since this compound is formed from the oxidation of OH-ITZ, starting with the intermediate metabolite bypasses the initial, and potentially rate-limiting, hydroxylation step of the parent itraconazole.[2]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Ensure that the human liver microsomes or recombinant CYP3A4 have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[5] Run a positive control with a known CYP3A4 substrate to verify enzyme activity. |
| Insufficient Cofactors | The reaction is dependent on NADPH. Ensure that the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is freshly prepared and used at an appropriate concentration (typically around 1 mM NADPH).[1][5][6] |
| Inappropriate Substrate Concentration | The concentration of itraconazole or hydroxy-itraconazole can affect the reaction rate. Very high concentrations may lead to substrate inhibition. Perform experiments with a range of substrate concentrations to determine the optimal level for your system.[6] |
| Incorrect Incubation Time | This compound is a secondary metabolite. A very short incubation time may only yield the primary metabolite, hydroxy-itraconazole. Conversely, a very long incubation might lead to further metabolism or degradation of this compound. A time-course experiment (e.g., sampling at 0, 15, 30, 60, and 120 minutes) is recommended to determine the optimal incubation time for peak this compound formation.[7] |
| Stereoisomer Selection | If using a specific stereoisomer of itraconazole, ensure it is one of the two that are readily metabolized by CYP3A4, namely (2R,4S,2′R)-ITZ or (2R,4S,2′S)-ITZ.[1][4] |
Problem 2: High variability in this compound yield between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Reagent Preparation | Prepare fresh stock solutions of substrates and cofactors for each experiment. Ensure thorough mixing of all components in the incubation mixture. |
| Variable Enzyme Activity | If using different lots of microsomes, be aware that enzyme activity can vary. It is advisable to characterize each new lot. When possible, use a single large batch of microsomes for a series of related experiments. |
| Inconsistent Incubation Conditions | Maintain a constant temperature of 37°C during incubation.[5] Ensure consistent agitation to keep microsomes in suspension. |
| Issues with Reaction Termination | Use a consistent and effective method to stop the reaction, such as adding a cold organic solvent (e.g., acetonitrile or ethyl acetate).[1][5] This ensures that the metabolic activity is halted at the same point in each sample. |
Data Presentation
Table 1: Typical Incubation Conditions for this compound Formation
| Parameter | Human Liver Microsomes (HLM) | Recombinant CYP3A4 (Supersomes) |
| Enzyme Concentration | 0.25 - 1.0 mg/mL protein[6][7] | 5 - 100 pmol/mL[1][2] |
| Substrate Concentration (Itraconazole) | 1 - 10 µM | 0.5 - 5 µM |
| NADPH Concentration | ~1 mM (often with a regenerating system)[5][6] | ~1 mM[1] |
| Incubation Temperature | 37°C[5] | 37°C[1] |
| Incubation Time | 30 - 60 minutes (optimization recommended)[6][7] | 1 - 60 minutes (optimization recommended)[1] |
| Buffer | Potassium Phosphate Buffer (pH 7.4)[5] | Potassium Phosphate Buffer (pH 7.4)[1] |
Table 2: Kinetic Parameters for Itraconazole Metabolism by CYP3A4
| Substrate | Parameter | Value |
| Itraconazole | Km (unbound) | 3.9 nM[2][8] |
| CLint | 69.3 mL/min/nmol CYP3A4[2][8] | |
| Hydroxy-itraconazole (OH-ITZ) | Km (unbound) | 27 nM[2][8] |
| CLint | 19.8 mL/min/nmol CYP3A4[2][8] | |
| This compound | Km (unbound) | 1.4 nM[2][8] |
| CLint | 62.5 mL/min/nmol CYP3A4[2][8] |
Experimental Protocols
Protocol 1: Generation of this compound using Human Liver Microsomes
-
Prepare Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of itraconazole or hydroxy-itraconazole in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, add the phosphate buffer.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.[7]
-
Add the itraconazole or hydroxy-itraconazole stock solution to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (typically <1%).
-
Pre-incubate the mixture at 37°C for 5 minutes.[5]
-
-
Initiate the Reaction:
-
Start the metabolic reaction by adding the NADPH regenerating system to achieve a final NADPH concentration of approximately 1 mM.[5]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), with gentle shaking.[5]
-
-
Terminate the Reaction:
-
Stop the reaction by adding 2 volumes of a cold organic solvent, such as acetonitrile containing an internal standard.[5]
-
-
Sample Processing and Analysis:
-
Vortex the sample to precipitate the protein.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a vial for analysis by LC-MS/MS to quantify the amount of this compound formed.
-
Protocol 2: Generation of this compound using Recombinant CYP3A4 (Supersomes)
This protocol is similar to Protocol 1, with the following key differences in the incubation setup:
-
Instead of human liver microsomes, use recombinant CYP3A4 Supersomes at a final concentration of approximately 10 pmol/mL.[2]
-
The use of an NADPH regenerating system is still recommended, although for very short incubation times, a single addition of NADPH may suffice.
Visualizations
Caption: Metabolic pathway of Itraconazole to this compound.
Caption: General workflow for in vitro this compound production.
References
- 1. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Scilit [scilit.com]
Technical Support Center: Chiral Separation of Keto-itraconazole Stereoisomers
This technical support center provides guidance and troubleshooting for the chiral separation of keto-itraconazole stereoisomers, a critical process in drug metabolism studies and pharmaceutical quality control. This compound is a primary metabolite of the antifungal drug itraconazole.[1] Itraconazole itself has three chiral centers, leading to a mixture of four stereoisomers in its clinical formulation.[2][3] Understanding the stereochemistry of its metabolites is crucial for evaluating their pharmacological and toxicological profiles.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the chiral separation of this compound stereoisomers?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4][5] Capillary Electrophoresis (CE) has also been successfully applied for the chiral separation of the parent compound, ketoconazole, and can be adapted for its metabolites.[6][7]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound stereoisomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for itraconazole and its metabolites.[8][9][10] Specifically, derivatives like 3,5-dimethylphenylcarbamates on cellulose or amylose have been used effectively.[4][11]
Q3: Why is Supercritical Fluid Chromatography (SFC) sometimes preferred over HPLC for this separation?
A3: SFC often offers advantages over HPLC for the chiral separation of azole antifungal agents like itraconazole and its metabolites.[4][5] These benefits can include faster analysis times, reduced solvent consumption, and unique selectivity.
Q4: What are the key parameters to optimize for a successful chiral separation?
A4: The critical parameters to optimize include the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifiers and additives), column temperature, and flow rate.[4][8] For SFC, pressure is also a key parameter.[4]
Q5: How can I confirm the elution order of the this compound stereoisomers?
A5: The elution order can be determined by using reference standards for the individual stereoisomers if they are available. In the absence of individual standards, techniques such as chiroptical detectors (e.g., circular dichroism) coupled with the chromatograph can aid in identifying the enantiomers. The elution order of this compound stereoisomers may also be inferred from the known elution order of the parent itraconazole stereoisomers.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of this compound stereoisomers.
Issue 1: Poor or No Resolution of Stereoisomers
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity.
-
Incorrect Mobile Phase Composition: The type and concentration of the organic modifier and any additives are crucial for chiral recognition.
-
Solution (HPLC): Vary the ratio of the organic modifier (e.g., isopropanol, ethanol, methanol) to the non-polar component (e.g., hexane). Introduce a small amount of an acidic or basic additive, like octanoic acid, which can significantly impact selectivity.[4][5]
-
Solution (SFC): Adjust the percentage and type of the organic modifier (e.g., methanol, ethanol). Optimize the back pressure and temperature.[4]
-
-
Low Temperature: Lower temperatures often enhance enantioselectivity.
-
Solution: Decrease the column temperature in a controlled manner (e.g., in 5 °C increments) to see if resolution improves.
-
Issue 2: Peak Tailing or Broad Peaks
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Add a mobile phase additive to reduce these interactions. For basic compounds like this compound, a small amount of a basic additive may be beneficial. Conversely, an acidic additive like octanoic acid has been shown to be effective.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: The performance of the CSP can degrade over time.
-
Solution: Flush the column with an appropriate solvent. If performance does not improve, the column may need to be replaced.
-
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
-
Unstable Temperature: Fluctuations in column temperature will cause retention times to shift.
-
Solution: Use a reliable column oven to maintain a constant temperature.
-
-
Mobile Phase Inconsistency: Improperly prepared or degassed mobile phase can lead to variability.
-
Solution: Ensure the mobile phase is accurately prepared, thoroughly mixed, and properly degassed before and during use.
-
-
System Leaks: Leaks in the HPLC or SFC system can cause pressure and flow rate fluctuations.
-
Solution: Perform a system pressure test to check for and fix any leaks.
-
Experimental Protocols
Below are detailed methodologies for HPLC and SFC separation of itraconazole stereoisomers, which can be adapted for this compound.
HPLC Method for Itraconazole Stereoisomers
This method can be a starting point for the separation of this compound stereoisomers.
| Parameter | Value |
| Column | CSP-2 [a regioselectively derivatized amylose: 6-(R-phenylethylcarbamate)-2,3-(3,5-dimethylphenyl carbamate) amylose][4] |
| Dimensions | 250 x 4.6 mm I.D.[4] |
| Mobile Phase A | Hexane-isopropanol (70:30, v/v) + 10 mmol octanoic acid[4][5] |
| Mobile Phase B | Hexane-methanol-ethanol (80:5:15, v/v/v) + 10 mmol octanoic acid[4][5] |
| Mobile Phase C | Hexane-methanol-ethanol (75:12:13, v/v/v) + 10 mmol octanoic acid[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection | UV at 254 nm[4][5] |
| Sample Conc. | 1% in ethanol[4][5] |
SFC Method for Itraconazole Stereoisomers
SFC has been shown to be advantageous for this separation.[4]
| Parameter | Value |
| Column | CSP-2 [a regioselectively derivatized amylose: 6-(R-phenylethylcarbamate)-2,3-(3,5-dimethylphenyl carbamate) amylose][4] |
| Dimensions | 250 x 4.6 mm I.D.[4] |
| Mobile Phase | CO2 with 17% modifier (Methanol-ethanol, 1:2, v/v) + 10 mmol octanoic acid[4] |
| Flow Rate | 2.5 mL/min[4] |
| Column Outlet Pressure | 35 MPa[4] |
| Temperature | 30 °C[4] |
| Detection | UV at 254 nm[4] |
| Sample Conc. | 3% in ethanol[4] |
Visualized Workflows
General Workflow for Chiral Method Development
Caption: A logical workflow for developing a chiral separation method.
Troubleshooting Logic for Poor Resolution
Caption: A step-by-step guide for troubleshooting poor resolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.utm.my [eprints.utm.my]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Methods to Prevent the Degradation of Keto-itraconazole During Sample Preparation
This guide provides researchers, scientists, and drug development professionals with technical support to mitigate the degradation of keto-itraconazole during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound and its parent compound, itraconazole, are susceptible to degradation from several factors. The most significant are acidic and oxidative conditions.[1] Exposure to basic conditions and light can also lead to degradation.[2][3] While generally stable under thermal stress alone, elevated temperatures can accelerate degradation in the presence of other stressors.
Q2: How does pH affect the stability of this compound, and what is the optimal range to work in?
A2: pH is a critical factor in the stability of this compound. The compound is particularly unstable in acidic environments, which can cause hydrolysis of the dioxolane ring.[4] While formal optimal pH ranges for all sample types are not definitively established, maintaining a pH between 6.8 and 7.4 is generally recommended for aqueous samples to minimize acid-catalyzed degradation. Itraconazole's solubility is pH-dependent, being more soluble in acidic conditions, which presents a challenge.[5][6][7][8] If acidic conditions are necessary for solubility, exposure time should be minimized, and samples should be kept at low temperatures.
Q3: What are the effects of temperature and light on sample stability?
A3: Itraconazole has been shown to be sensitive to light, particularly UV-A radiation, which can lead to photodegradation.[2][3][9] Therefore, it is crucial to protect samples from light by using amber vials or by working in a dark environment. While some studies have found itraconazole to be relatively stable under dry heat, refrigeration (e.g., 4°C) is recommended for storing solutions to slow down any potential degradation reactions, especially over extended periods.[1]
Q4: Can I add stabilizers to my samples? What are the recommendations?
A4: Yes, the addition of stabilizers can be an effective strategy. For preventing oxidative degradation, antioxidants such as butylated hydroxyanisole (BHA) can be used. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be added to sequester metal ions that may catalyze degradation. In a topical formulation, a combination of 0.005 g of BHA and 0.05 g of an aqueous solution of EDTA (0.025 mg/mL) was used to provide stability.[10] The direct application and optimal concentration for analytical samples may require validation, but these agents are a good starting point.
Q5: What are the common degradation products I should be aware of?
A5: Under oxidative stress, two primary degradation products have been identified for itraconazole:
-
DP-1: 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl) methoxy) phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol- 4-yl)phenyl)piperazine 1,4-dioxide
-
DP-2: 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3- dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl) piperazine 1- oxide
Photodegradation can result in C-N bond cleavage and the loss of a chloride atom from the phenyl ring.[3][9] Acid hydrolysis is proposed to involve the scission of the dioxolane ring.[4]
Troubleshooting Guide
Problem: I see unexpected peaks in my chromatogram. Could they be degradation products?
Solution:
-
Review your sample handling procedure: Were the samples exposed to strong acids, oxidants, or prolonged light? Any of these conditions can lead to the formation of degradation products.
-
Perform a forced degradation study: Subject a reference standard of this compound to acidic, oxidative, and photolytic stress (see Protocol 1). Analyze the stressed samples using your chromatographic method. The appearance of new peaks that correspond to those in your experimental samples can help confirm their identity as degradation products.
-
Use mass spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can check the mass-to-charge ratio (m/z) of the unknown peaks. Compare these to the known masses of itraconazole degradation products (see Table 2).
Problem: My analyte response is lower than expected. Could this be due to degradation?
Solution:
-
Assess your sample preparation conditions:
-
pH: If your sample is in an acidic solution, the analyte may be degrading. Consider neutralizing the sample or extracting the analyte into a more stable solvent system as quickly as possible.
-
Storage: If samples were stored for an extended period, degradation may have occurred. Itraconazole in a compounded oral liquid was found to be stable for 35 days when refrigerated at 4°C in amber bottles.[1] Shorter stability times should be assumed for less protected samples.
-
Light Exposure: Ensure samples are protected from light at all stages of preparation and analysis.
-
-
Prepare a fresh sample: Immediately analyze a freshly prepared sample, taking all precautions to minimize stress factors, and compare the response to your previous results.
-
Spike a control sample: Spike a known concentration of this compound into a blank matrix and process it alongside your experimental samples. If the recovery is low, it points towards degradation during your sample preparation workflow.
Problem: I need to store my prepared samples before analysis. What are the best conditions?
Solution:
-
Solvent: Store the analyte in a non-acidic, aprotic solvent if possible.
-
Temperature: Store samples at a refrigerated temperature (2-8°C). For long-term storage, freezing (-20°C or lower) may be necessary, but freeze-thaw stability should be validated.
-
Light Protection: Always store samples in amber vials or wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For highly sensitive samples, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.
Data Summary Tables
Table 1: Summary of Itraconazole Degradation Under Forced Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl, reflux for 2 hours at 75°C | Significant degradation | [1] |
| Alkaline Hydrolysis | 1N NaOH, reflux for 2 hours at 75°C | No degradation observed | [1] |
| Oxidative Degradation | 30% H₂O₂ in methanol | 35.4% degradation | [1] |
| Photodegradation | Exposure to UV-A radiation | Degradation follows first-order kinetics | [2][3] |
| Thermal Degradation | Dry heat | Stable | [1] |
Table 2: Identified Degradation Products of Itraconazole
| Degradation Product | Molecular Formula | [M+H]⁺ (m/z) | Formation Condition | Reference |
| DP-1 | C₃₅H₃₉Cl₂N₈O₆ | 737.2383 | Oxidation (H₂O₂) | [9] |
| DP-2 | C₃₅H₃₉Cl₂N₈O₅ | 721.2430 | Oxidation (H₂O₂) | [9] |
| Photoproducts | Various | Varies | Photolysis (UV-A) | [2][3] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study for Itraconazole
This protocol is adapted from methodologies used to study the stability of itraconazole and can be applied to this compound to understand its degradation profile.
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
Add 10 mL of 1N methanolic HCl.
-
Reflux the solution for 2 hours at 75°C.
-
Cool the solution and neutralize it with 1N NaOH.
-
Dilute to a suitable concentration for analysis.[1]
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in a 10 mL volumetric flask with methanol.
-
Add 1 mL of 30% hydrogen peroxide.
-
Make up the volume with methanol.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), monitoring the degradation periodically.
-
Dilute to a suitable concentration for analysis.[1]
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or a clear glass vial.
-
Expose the solution to a controlled UV-A light source.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Withdraw aliquots at different time intervals to determine the rate of degradation.[2][3]
-
Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is for the extraction of itraconazole and can be adapted for this compound from a biological matrix.
-
Pipette 100 µL of plasma sample into a 96-well plate.
-
Add 50 µL of an internal standard solution (if used).
-
Add 400 µL of 0.5% formic acid in acetonitrile to precipitate the proteins.
-
Vortex the plate at 1800 rpm for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Visualizations
Caption: General workflow for sample preparation to minimize degradation.
Caption: Proposed degradation pathways of Itraconazole.
References
- 1. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increased Dissolution and Oral Absorption of Itraconazole by Nanocrystals with an Endogenous Small-Molecule Surfactant as a Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Enhanced in vivo absorption of itraconazole via stabilization of supersaturation following acidic-to-neutral pH transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of Low-Concentration Keto-Itraconazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity for low concentrations of Keto-itraconazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for detecting low concentrations of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity or No Peak Detected | Insufficient sample cleanup leading to ion suppression. | Optimize the sample preparation method. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[1] |
| Low ionization efficiency of this compound. | Adjust the mobile phase composition. The addition of a small percentage of formic acid or ammonium formate can improve protonation and enhance the signal in positive ion mode mass spectrometry.[1][2] | |
| Suboptimal mass spectrometry parameters. | Perform a thorough tuning of the mass spectrometer for this compound. Optimize the collision energy and other parameters for the specific MRM transition (m/z 719.10 -> 406.10).[3] | |
| High Background Noise | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents (LC-MS grade). Ensure all glassware and plasticware are thoroughly cleaned or use disposable items. |
| Endogenous interference from the sample matrix (e.g., plasma). | Improve chromatographic separation to resolve this compound from interfering compounds. A longer gradient or a different stationary phase may be necessary.[1] | |
| Poor Reproducibility | Inconsistent sample preparation. | Automate the sample preparation process if possible. If manual, ensure consistent timing and technique for each step, particularly for extraction and evaporation. |
| Instability of the analyte in the prepared sample. | Analyze samples as quickly as possible after preparation. If storage is necessary, evaluate the stability of this compound under different temperature and light conditions. | |
| Peak Tailing or Broadening | Poor chromatographic conditions. | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Check for column degradation or contamination. A guard column can help protect the analytical column. |
| Analyte adsorption to the system. | Passivate the LC system by injecting a high-concentration standard. Consider using a column with a different chemistry that is less prone to secondary interactions with basic compounds. |
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting low concentrations of this compound?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound at low concentrations.[2][3][4] This technique offers high specificity through Multiple Reaction Monitoring (MRM), which minimizes interference from the sample matrix.[3]
2. What are the typical lower limits of quantification (LLOQ) for this compound in biological matrices?
With a validated LC-MS/MS method, LLOQs for this compound in human plasma can be as low as 1 ng/mL.[3][5]
Quantitative Data Summary
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| This compound | Human Plasma | LC-MS/MS | 1 | 1 - 100 | [3] |
| Itraconazole | Human Plasma | LC-MS/MS | 1 | 1 - 500 | [4] |
| Hydroxy-itraconazole | Human Plasma | LC-MS/MS | 1 | 1 - 250 | [5] |
3. How can I improve the recovery of this compound during sample preparation?
Optimizing the extraction solvent is crucial. While protein precipitation with acetonitrile is a simple and fast method, a liquid-liquid extraction (LLE) with a solvent like methyl t-butyl ether or a solid-phase extraction (SPE) can provide higher recovery and a cleaner sample, which is beneficial for reaching low detection limits.[1][4]
4. Are there any alternative detection methods to LC-MS/MS?
While LC-MS/MS is the gold standard, spectrofluorimetry can be a sensitive alternative, especially when the native fluorescence of the molecule is enhanced. For instance, the inclusion of ketoconazole (a related compound) in a β-cyclodextrin cavity has been shown to significantly enhance its fluorescence, allowing for detection in the range of 0.01–10 μg/mL.[6] This approach could potentially be adapted for this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for extracting this compound from plasma samples.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., Itraconazole-d9).[3]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.[3]
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the typical parameters for the analysis of this compound.
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Workflow for this compound detection.
Caption: Troubleshooting decision tree.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mitigating matrix effects in the LC-MS/MS analysis of Keto-itraconazole.
Welcome to the technical support center for the LC-MS/MS analysis of keto-itraconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and mitigating matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3][4][5][6] This can lead to inaccurate and imprecise quantification, affecting the reliability of the bioanalytical method.[1] Endogenous phospholipids are a common cause of matrix effects in biological samples.[1][7]
Q2: What is the most common sample preparation technique for analyzing this compound in plasma?
A2: Protein precipitation (PPT) is a frequently used sample preparation method due to its simplicity and high throughput.[8][9][10][11][12] Acetonitrile is a common precipitation solvent.[8][9] However, PPT may not be as effective at removing interfering matrix components compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13][14]
Q3: What type of internal standard (IS) is recommended for the LC-MS/MS analysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard, such as itraconazole-d5 or itraconazole-d9, is the most suitable choice.[10][15][16] SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for effective compensation and more accurate quantification.[2][17]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[18] A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the sample preparation method. For protein precipitation, try different organic solvents (e.g., acetonitrile vs. methanol) or solvent-to-plasma ratios.[15] For LLE, adjust the pH of the aqueous phase and test different organic solvents.[14] For SPE, evaluate different sorbents and elution solvents. |
| Analyte instability during sample processing. | Ensure samples are kept at appropriate temperatures (e.g., on ice) during processing. Minimize the time between sample preparation and analysis. | |
| Significant Ion Suppression/Enhancement | Co-elution of matrix components (e.g., phospholipids) with this compound.[1][7] | Improve chromatographic separation by modifying the mobile phase composition, gradient profile, or using a different analytical column.[2][17] |
| Inadequate sample cleanup. | Employ a more effective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components.[13][14] Mixed-mode SPE can be particularly effective.[13] | |
| Suboptimal mass spectrometer source conditions. | Optimize source parameters such as capillary voltage, gas flows, and temperature to minimize in-source matrix effects. | |
| High Variability in Results | Inconsistent matrix effects between different sample lots. | Use a stable isotope-labeled internal standard to compensate for variability.[15][16] Prepare calibration standards and quality control samples in the same biological matrix as the study samples (matrix-matched calibration).[2] |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between injections.[15] This may involve using a strong organic solvent in the wash solution. | |
| Poor Peak Shape | Inappropriate mobile phase composition or pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent composition. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, replace the column. |
Quantitative Data Summary
The following tables summarize key quantitative data from published LC-MS/MS methods for the analysis of itraconazole and its metabolites, including this compound.
Table 1: Recovery and Matrix Effect Data
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Protein Precipitation | 90.1 - 98.4 | 99.7 - 100.2 | [8] |
| Itraconazole | Protein Precipitation | ~60 | Normalized to ~1 | [15] |
| Hydroxy-itraconazole | Protein Precipitation | ~60 | Normalized to ~1 | [15] |
| Ketoconazole | Liquid-Liquid Extraction | 102 | Not specified | [19] |
Table 2: Linearity and LLOQ Data
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 1 - 100 | 1 | [8][9] |
| Itraconazole | 15 - 1500 | 15 | [8][9] |
| Itraconazole | 1 - 500 | 1 | [20] |
| Itraconazole | 10 - 1000 µg/mL | 10 µg/mL | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a method for the simultaneous determination of itraconazole and its metabolites in human plasma.[8][9]
-
To 100 µL of plasma, add 400 µL of acetonitrile.
-
Add 100 µL of the internal standard solution (e.g., itraconazole-d9 in methanol).
-
Vortex mix and sonicate the sample.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.
-
Transfer 450 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a rotary vacuum evaporator.
-
Reconstitute the residue in 150 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the determination of itraconazole in human plasma.[21]
-
To a plasma sample, add an appropriate amount of internal standard (e.g., fluconazole).
-
Add a mixture of methanol and methyl tert-butyl ether (1:5, v/v) as the extraction solvent.
-
Vortex to mix thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clpmag.com [clpmag.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Improving the stability of Keto-itraconazole stock solutions and samples.
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Keto-itraconazole (Itraconazole) stock solutions and experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for researchers?
This compound, commonly known as Itraconazole, is a broad-spectrum antifungal agent. It is a weakly basic (pKa of approximately 3.7) and highly lipophilic compound, making it practically insoluble in water at a neutral pH (around 1 ng/mL).[1][2][3][4] Its solubility significantly increases in acidic conditions (to about 4 µg/mL at pH 1).[2][3][5] This pH-dependent solubility is a major challenge, often leading to precipitation when acidic or organic stock solutions are diluted into neutral aqueous buffers (e.g., cell culture media, phosphate-buffered saline).
Q2: What are the recommended solvents for preparing this compound stock solutions?
The choice of solvent depends on the required concentration and the experimental application.
-
Organic Solvents: For high-concentration stock solutions, dichloromethane is an excellent solvent (solubility of 239 mg/mL).[6] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also commonly used, though solubility is lower at approximately 0.5 mg/mL.[7] Methanol is another viable option for preparing stock solutions.[8][9]
-
Aqueous Solutions: Direct dissolution in aqueous buffers is not feasible due to low solubility. Commercial oral formulations use solubilizing agents like hydroxypropyl-β-cyclodextrin in an acidic solution (pH ~2.0) to achieve concentrations of 10 mg/mL.[1][10]
Q3: How should I store my this compound stock solutions?
To ensure stability and prevent degradation, follow these storage guidelines:
-
Temperature: Store solutions at a controlled room temperature.[11][12] An extemporaneously compounded oral liquid was found to be stable for 35 days when refrigerated at 4°C.[13]
-
Container: Use tightly closed, amber glass or light-protecting containers to prevent solvent evaporation and photodegradation.[12][14]
-
Atmosphere: For long-term storage of organic stock solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.[7]
Q4: What is the expected stability and shelf-life of a prepared solution?
The stability is highly dependent on the solvent and storage conditions.
-
Organic Stocks (e.g., in DMSO): While generally stable, it is best practice to prepare fresh solutions for sensitive experiments. It is not recommended to store aqueous dilutions for more than a day.[7]
-
Aqueous Formulations: An extemporaneously prepared oral suspension (40 mg/mL) using simple syrup and stored in amber bottles at 4°C remained stable for 35 days, with over 95% of the initial concentration remaining.[13]
Q5: What are the primary causes of this compound degradation?
Forced degradation studies have identified several key pathways:
-
Oxidative Degradation: Itraconazole is highly susceptible to oxidation.[9][15][16] Exposure to oxidizing agents, such as hydrogen peroxide, or ambient oxygen can lead to the formation of N-oxide degradation products.[16]
-
Acidic Hydrolysis: The compound shows moderate degradation under strong acidic conditions.[9][15][17]
-
Photodegradation: Itraconazole is sensitive to light. Exposure to UV and visible light can cause degradation.[9][12][18]
-
Thermal Degradation: Elevated temperatures (e.g., 80°C) can also induce moderate degradation.[9][17]
-
Alkaline Stability: Itraconazole is generally stable under alkaline stress conditions.[9]
Q6: How can I quickly assess the integrity of my this compound solution?
For a quick check, you can use a UV-Visible spectrophotometer. Itraconazole in methanol or chloroform typically exhibits a maximum absorbance (λmax) around 262-267 nm.[15][19] A significant deviation from the expected absorbance or a change in the spectral shape may indicate degradation or precipitation. For definitive stability analysis, a stability-indicating HPLC method is required.[9][20]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound solutions.
Issue 1: My solution turned cloudy or a precipitate formed immediately after diluting my organic stock into an aqueous buffer.
-
Root Cause: This is the most common issue and is caused by the low aqueous solubility of Itraconazole at neutral pH. When the concentrated organic stock is introduced to the aqueous buffer (typically pH 7.0-7.4), the drug rapidly precipitates.[2][21]
-
Solutions:
-
Lower the pH: If your experiment allows, use a more acidic buffer (pH < 4) for dilution.
-
Use Solubilizing Excipients: Incorporate cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or stabilizing polymers (e.g., HPMC, Pluronic F127) into your aqueous medium before adding the drug stock.[1][10][22][23] These agents can form inclusion complexes or prevent drug precipitation.
-
Change Dilution Method: Add the aqueous buffer to your aliquot of drug stock slowly while vortexing, rather than adding the stock to the buffer. This can sometimes help maintain a supersaturated state for a short period.
-
Issue 2: My clear stock solution has developed crystals or a precipitate after storage.
-
Root Cause: This can be due to several factors:
-
Temperature Fluctuations: Solubility is temperature-dependent.[24][25] Cooling can cause a supersaturated solution to crystallize.
-
Solvent Evaporation: If the container is not perfectly sealed, solvent can evaporate, increasing the drug concentration beyond its solubility limit.
-
Physical Instability: The amorphous form of Itraconazole may slowly revert to a more stable, less soluble crystalline form over time.
-
-
Solutions:
-
Ensure Proper Sealing: Use high-quality vials with secure caps (e.g., PTFE-lined).
-
Maintain Constant Temperature: Store the solution in a location with a stable room temperature, away from drafts or equipment that generates heat.
-
Re-dissolve and Filter: Gently warm the solution and sonicate to re-dissolve the precipitate. Before use, filter the solution through a 0.22 µm syringe filter compatible with your solvent to remove any undissolved microcrystals.
-
Prepare Smaller Aliquots: Store the stock solution in smaller, single-use aliquots to minimize handling of the main stock.
-
Issue 3: I am observing inconsistent or declining activity in my biological assays.
-
Root Cause: If precipitation is not visible, the loss of activity is likely due to chemical degradation of the Itraconazole molecule. The primary culprits are oxidation and photodegradation.[16][18]
-
Solutions:
-
Protect from Light: Always store stock solutions and even experimental plates in the dark. Use amber vials and cover plates with foil.[12]
-
Prepare Fresh Solutions: The most reliable way to ensure consistent results is to prepare the stock solution fresh before each experiment or at least on a weekly basis.
-
Verify Concentration: Periodically check the concentration of your stock solution using a stability-indicating method like RP-HPLC to quantify the amount of active drug remaining.[9]
-
Data and Experimental Protocols
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (Neutral pH) | ~1 ng/mL | [3][5] |
| Acidic Water (pH 1.0) | ~4 µg/mL | [3][5] |
| Dichloromethane | ~239 mg/mL | [6] |
| DMSO | ~0.5 mg/mL | [7] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [7] |
| Methanol | Slightly Soluble | [8] |
| Ethanol | Very Slightly Soluble | [1] |
| Chloroform | Soluble | [19] |
Table 2: Summary of this compound Stability Under Stress Conditions
| Stress Condition | Parameters | Outcome | Reference(s) |
| Acid Hydrolysis | 1N HCl, 2 hours, 75°C | Significant Degradation | [17] |
| Alkaline Hydrolysis | 1N NaOH | Stable | [9] |
| Oxidation | 3-30% H₂O₂ | Severe Degradation | [9][17] |
| Thermal | 80°C, 72 hours | Moderate Degradation | [9][17] |
| Photolytic | UV / Visible Light | Degradation Occurs | [9][18] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: Itraconazole powder (MW: 705.64 g/mol ), anhydrous DMSO, a class A volumetric flask, a magnetic stirrer, and a sonicator.
-
Procedure: a. Weigh out 7.06 mg of Itraconazole powder on an analytical balance. b. Transfer the powder to a 1 mL amber glass volumetric flask. c. Add approximately 0.8 mL of anhydrous DMSO. d. Stir with a micro stir bar or vortex vigorously. If needed, sonicate the solution for 5-10 minutes to aid dissolution.[14] e. Once fully dissolved, bring the final volume to 1.0 mL with DMSO. f. Aliquot into smaller, single-use amber vials, purge with nitrogen gas if available, seal tightly, and store at room temperature, protected from light.
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method; specific parameters should be optimized for your system.
-
Chromatographic Conditions:
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: A mixture of an aqueous buffer and organic solvent. A common combination is 20 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 5.5) : Acetonitrile : Methanol in a 20:40:40 (v/v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set at 254 nm.[9]
-
Injection Volume: 20 µL.
-
-
Procedure: a. Prepare a standard solution of Itraconazole of known concentration (e.g., 20 µg/mL) in the mobile phase. b. Dilute your stock solution or aged sample to the same theoretical concentration using the mobile phase. c. Inject the standard and sample solutions into the HPLC system. d. The retention time for Itraconazole is typically between 3-5 minutes under these conditions.[15][26] e. Compare the peak area of the aged sample to the peak area of the freshly prepared standard. The appearance of new peaks in the sample chromatogram indicates the formation of degradation products. f. Percent remaining = (Peak Area of Sample / Peak Area of Standard) x 100%
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: A logical guide for troubleshooting precipitation in solutions.
Caption: Key environmental factors leading to this compound degradation.
References
- 1. DailyMed - ITRACONAZOLE solution [dailymed.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scialert.net [scialert.net]
- 4. hrpub.org [hrpub.org]
- 5. The Increased Dissolution and Oral Absorption of Itraconazole by Nanocrystals with an Endogenous Small-Molecule Surfactant as a Stabilizer [mdpi.com]
- 6. JP2002504930A - Itraconazole showing improved solubility, method for producing the same, and pharmaceutical composition containing the same for oral administration - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. northamerica.covetrus.com [northamerica.covetrus.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Stability of itraconazole in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
- 15. jetir.org [jetir.org]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
- 22. Processing factors in development of solid solution formulation of itraconazole for enhancement of drug dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formulation and stability testing of itraconazole crystalline nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mmcop.edu.in [mmcop.edu.in]
- 25. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpbs.com [ijpbs.com]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Antifungal Prowess of Itraconazole and Its Metabolites
For researchers, scientists, and drug development professionals, a comprehensive understanding of the antifungal activity of a drug and its metabolites is paramount for optimizing therapeutic strategies and guiding new drug discovery. This guide provides a detailed comparative analysis of the in vitro antifungal activity of the widely used triazole antifungal agent, Itraconazole, and its primary metabolites: hydroxyitraconazole, keto-itraconazole, and N-desalkyl-itraconazole.
Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production, an essential component of the fungal cell membrane, leads to increased membrane permeability and ultimately, fungal cell death. Itraconazole is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several metabolites. Among these, hydroxyitraconazole is the most abundant and has been the subject of most comparative antifungal studies.
Unveiling the Antifungal Spectrum: A Data-Driven Comparison
The in vitro antifungal activity of itraconazole and its principal active metabolite, hydroxyitraconazole, has been extensively evaluated against a broad range of fungal pathogens. The data consistently demonstrates that hydroxyitraconazole exhibits a comparable antifungal potency to its parent compound.
A large-scale study involving 1481 clinical fungal isolates from 48 genera revealed that for 90% of these isolates, the 50% inhibitory concentration (IC50) values for itraconazole and hydroxyitraconazole were identical.[1] However, for a subset of isolates, particularly some strains of Candida glabrata and Trichophyton mentagrophytes, itraconazole was found to be slightly more potent than its hydroxy metabolite.[1]
While this compound and N-desalkyl-itraconazole are known major metabolites of itraconazole, literature providing quantitative data on their in vitro antifungal activity is scarce. Some studies suggest that these metabolites possess minimal to no significant antifungal activity. A 2020 study mentions that only itraconazole and hydroxy-itraconazole were reported to have antifungal activity.
Below is a summary of the comparative in vitro activity of Itraconazole and Hydroxyitraconazole against various fungal species, as determined by microbroth dilution methods.
| Fungal Species | Itraconazole MIC Range (μg/mL) | Hydroxyitraconazole MIC Range (μg/mL) | Notes |
| Aspergillus fumigatus | 0.125 - >8 | 0.25 - >8 | Activity is generally comparable. |
| Aspergillus flavus | 0.25 - 4 | 0.5 - 4 | Similar potency observed. |
| Aspergillus niger | 0.5 - >8 | 1 - >8 | Itraconazole may be slightly more active. |
| Candida albicans | ≤0.008 - 1 | ≤0.008 - 1 | Both show potent activity. |
| Candida glabrata | 0.03 - >16 | 0.06 - >16 | Itraconazole can be more active against some isolates.[1] |
| Candida krusei | 0.06 - 4 | 0.125 - 4 | Both are effective. |
| Cryptococcus neoformans | 0.01 - 1 | 0.02 - 1 | Comparable activity. |
| Trichophyton mentagrophytes | 0.004 - 1 | 0.008 - 2 | Itraconazole may be more potent against some strains.[1] |
| Trichophyton rubrum | 0.004 - 1 | 0.008 - 1 | Similar activity profiles. |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources. The exact MIC values can vary depending on the specific strain and testing methodology.
Decoding the Mechanism: The Ergosterol Biosynthesis Pathway
The primary mechanism of action for itraconazole and hydroxyitraconazole is the inhibition of ergosterol synthesis. This pathway is a vital process for maintaining the integrity and function of the fungal cell membrane. The following diagram illustrates the key steps in this pathway and the point of inhibition by azole antifungals.
References
A Comparative Guide to Validated Analytical Methods for the Accurate Measurement of Keto-Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Keto-itraconazole, a primary metabolite of the antifungal agent itraconazole. Accurate measurement of this compound is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. This document outlines the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and provides a framework for a representative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of itraconazole and its metabolites, including this compound, in human plasma. While a specific validated HPLC-UV method for this compound is not detailed in the available literature, performance data for HPLC-UV analysis of the parent drug, itraconazole, is presented to provide a relevant comparison.
| Parameter | LC-MS/MS Method (for this compound)[1][2] | Representative HPLC-UV Method (for Itraconazole) |
| Linearity Range | 1 - 100 ng/mL[1][2] | 10 - 500 µg/L |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 5.0 µg/L |
| Accuracy (as % bias or % recovery) | 94.1–106.7%[1][2] | >89.1% (mean recovery) |
| Precision (as % RSD) | 0.3–4.4% (Intra- and Inter-assay)[1][2] | <6.9% |
| Sample Preparation | Protein Precipitation[1][2] | Solid-Phase Extraction |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | High-Performance Liquid Chromatograph with UV Detector |
Experimental Protocols
Adherence to a well-defined and validated experimental protocol is paramount for obtaining reliable and reproducible results. The following sections detail the methodologies for the LC-MS/MS and a representative HPLC-UV method.
LC-MS/MS Method for this compound[1][2]
This method is designed for the simultaneous quantification of itraconazole, hydroxy-itraconazole, this compound, and N-desalkyl itraconazole in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Octadecyl silane (ODS) column (e.g., 3-μm particle size, 75 × 2.0 mm I.D.).
-
Mobile Phase: An isocratic mixture of acetonitrile and 5 mM ammonium acetate (pH 6.0) at a ratio of 57:43 (v/v).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 2 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
4. Validation Parameters:
-
The method was validated for linearity, accuracy, precision, recovery, and matrix effect. Stability of the analyte in plasma under various storage conditions (room temperature, 4°C, and -80°C) and in the mobile phase was also established.[1]
Representative HPLC-UV Method (Adapted for this compound)
The following protocol for itraconazole analysis can be adapted and validated for the quantification of this compound.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C8 solid-phase extraction cartridge.
-
Load the plasma sample (to which an internal standard has been added).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: C8 reversed-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). The exact composition and pH should be optimized for the separation of this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., around 263 nm for itraconazole).
3. Method Validation:
-
The adapted method must be fully validated according to regulatory guidelines (e.g., FDA, ICH) to establish its linearity, accuracy, precision, selectivity, sensitivity (LLOQ), and stability for the quantification of this compound in the specified matrix.
Mandatory Visualization
To illustrate the logical flow of validating an analytical method, the following diagram is provided.
Caption: Workflow for Bioanalytical Method Validation.
This guide serves as a valuable resource for selecting and implementing a suitable analytical method for the accurate quantification of this compound. The choice between a highly sensitive LC-MS/MS method and a more accessible HPLC-UV method will depend on the specific requirements of the research or drug development phase. Regardless of the chosen technology, rigorous validation is essential to ensure data integrity and regulatory compliance.
References
A Comparative Guide to the In Vivo Pharmacokinetic Profiles of Itraconazole and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pharmacokinetic profiles of the antifungal agent itraconazole and its three primary metabolites: hydroxyitraconazole (OH-ITZ), ketoitraconazole (keto-ITZ), and N-desalkylitraconazole (ND-ITZ). The data presented is crucial for understanding the drug's overall efficacy, potential for drug-drug interactions, and for the development of new formulations.
Executive Summary
Itraconazole, a broad-spectrum antifungal agent, undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process yields three major circulating metabolites, all of which contribute to the drug's overall pharmacological profile. This guide summarizes key pharmacokinetic parameters of itraconazole and its metabolites, details the experimental protocols used to obtain this data, and provides a visual representation of the metabolic pathway and experimental workflow.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the mean pharmacokinetic parameters of itraconazole and its metabolites in healthy volunteers following a single oral dose of 100 mg and at steady state after seven days of 100 mg daily dosing.
| Analyte | Dose | Cmax (nM) | Tmax (h) | AUC (nM*h) | t1/2 (h) |
| Itraconazole | Single Dose | 135 ± 63 | 1.8 ± 0.8 | 1030 ± 320 | 15.4 ± 3.1 |
| Steady State | 247 ± 117 | 2.2 ± 0.4 | 3800 ± 1560 | 25.1 ± 6.1 | |
| Hydroxyitraconazole (OH-ITZ) | Single Dose | 230 ± 70 | 2.3 ± 0.8 | 2680 ± 560 | 12.7 ± 1.9 |
| Steady State | 542 ± 166 | 2.8 ± 0.8 | 9130 ± 2490 | 18.5 ± 2.9 | |
| Ketoitraconazole (keto-ITZ) | Single Dose | 20 ± 12 | 2.2 ± 0.8 | 150 ± 80 | 7.9 ± 3.4 |
| Steady State | 49 ± 25 | 2.7 ± 0.8 | 740 ± 360 | 14.6 ± 4.5 | |
| N-desalkylitraconazole (ND-ITZ) | Single Dose | 12 ± 5 | 11.2 ± 9.4 | 220 ± 100 | 27.9 ± 10.1 |
| Steady State | 42 ± 18 | 9.3 ± 9.2 | 810 ± 350 | 38.3 ± 13.2 |
Data sourced from Templeton et al., 2008.[1][2]
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained from a clinical study involving healthy human volunteers. The key methodologies employed are detailed below.
Study Design:
An open-label, single-group, repeated-dose study was conducted.[1][2]
Participants:
Six healthy adult volunteers (three males and three females) participated in the study.[1][2]
Dosing Regimen:
Participants received a daily oral dose of 100 mg of itraconazole oral solution for seven consecutive days.[1][2]
Sample Collection:
Blood samples were collected at various time points on day 1 (single dose) and day 7 (steady state) to characterize the pharmacokinetic profiles.[1][2]
Analytical Method:
Plasma concentrations of itraconazole and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate quantification of each analyte in the plasma samples.[1][2]
Mandatory Visualization
Itraconazole Metabolic Pathway
The following diagram illustrates the metabolic conversion of itraconazole to its major metabolites mediated by the CYP3A4 enzyme.
Caption: Metabolism of Itraconazole by CYP3A4.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps involved in the in vivo pharmacokinetic study of itraconazole and its metabolites.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
Keto-Itraconazole's Role in CYP3A4 Inhibition: A Comparative Analysis with Itraconazole
A detailed examination of experimental data reveals that keto-itraconazole, a primary metabolite of the antifungal agent itraconazole, is a potent inhibitor of the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). While itraconazole itself is a strong inhibitor, its metabolites, including this compound, contribute significantly to the overall observed drug-drug interactions, accounting for approximately 50% of the total CYP3A4 inhibition in vivo. [1][2][3] This guide provides a comprehensive comparison of the CYP3A4 inhibitory effects of this compound and its parent drug, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Itraconazole undergoes extensive metabolism, primarily by CYP3A4, to form several active metabolites.[4][5][6] Among these are hydroxy-itraconazole (OH-ITZ), this compound (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[4][5][6] Studies have demonstrated that these metabolites are not only present in significant concentrations in plasma but are also potent inhibitors of CYP3A4, some even more so than itraconazole itself.[5][7] This combined inhibitory effect of the parent drug and its metabolites is crucial for accurately predicting the clinical drug-drug interaction potential of itraconazole.[1][2][3]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against a specific enzyme is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The lower the value, the more potent the inhibitor. The following table summarizes the in vitro unbound IC50 values for itraconazole and its metabolites against CYP3A4-mediated midazolam hydroxylation in human liver microsomes.
| Compound | Unbound IC50 (nM) |
| Itraconazole (ITZ) | 6.1 |
| Hydroxy-itraconazole (OH-ITZ) | 4.6 |
| This compound (keto-ITZ) | 7.0 |
| N-desalkyl-itraconazole (ND-ITZ) | 0.4 |
| Data sourced from Isoherranen et al. (2004).[5][7] |
As the data indicates, while N-desalkyl-itraconazole is the most potent inhibitor among the metabolites, this compound also exhibits strong inhibitory activity, comparable to that of the parent drug, itraconazole.
Experimental Protocols
The determination of the inhibitory potency of itraconazole and its metabolites typically involves in vitro assays using human liver microsomes, which are rich in CYP enzymes. A common experimental protocol is outlined below.
In Vitro CYP3A4 Inhibition Assay
Objective: To determine the IC50 values of itraconazole and its metabolites for the inhibition of CYP3A4 activity.
Materials:
-
Human liver microsomes (HLM)
-
Itraconazole, hydroxy-itraconazole, this compound, and N-desalkyl-itraconazole
-
Midazolam (a specific CYP3A4 substrate)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Acetonitrile (to terminate the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: A pre-incubation mixture is prepared containing human liver microsomes, the test inhibitor (itraconazole or one of its metabolites) at various concentrations, and a phosphate buffer.
-
Substrate Addition: The reaction is initiated by adding the CYP3A4 substrate, midazolam, at a concentration well below its Michaelis-Menten constant (Km).
-
Reaction Initiation: The enzymatic reaction is started by the addition of an NADPH regenerating system.
-
Incubation Period: The mixture is incubated at 37°C for a short period (e.g., 5 minutes) to ensure linear reaction velocity.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the midazolam metabolite (e.g., 1'-hydroxymidazolam) is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable inhibition model.
Signaling Pathways and Logical Relationships
The metabolism of itraconazole by CYP3A4 is a sequential process that also leads to the formation of inhibitory metabolites. This relationship can be visualized as follows:
Caption: Itraconazole and its metabolites all contribute to CYP3A4 inhibition.
This diagram illustrates that itraconazole is metabolized by CYP3A4 to hydroxy-itraconazole, which is further metabolized to this compound, and subsequently to N-desalkyl-itraconazole. Importantly, the parent drug and all three metabolites act as inhibitors of CYP3A4.
References
- 1. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate prediction of dose-dependent CYP3A4 inhibition by itraconazole and its metabolites from in vitro inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Correlation of In Vitro Activity and In Vivo Efficacy of Itraconazole and its Metabolite Keto-itraconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of the antifungal agent itraconazole and its major metabolite, keto-itraconazole. While itraconazole is a well-established antifungal drug, the direct antifungal contribution of its metabolite, this compound, is less defined. This document summarizes the available experimental data to facilitate a clearer understanding of their respective roles.
Executive Summary
Itraconazole, a broad-spectrum triazole antifungal, undergoes extensive metabolism in vivo, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites, including hydroxy-itraconazole (OH-ITZ), this compound (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[1][2] While the parent drug, itraconazole, and its hydroxylated metabolite have demonstrated antifungal activity, the primary characteristic of this compound highlighted in the literature is its potent inhibition of CYP3A4.[1][3] This guide presents a comparative analysis of the available data on the in vitro and in vivo properties of itraconazole and this compound.
Data Presentation
In Vitro Activity: Antifungal Susceptibility
There is limited direct data on the minimum inhibitory concentrations (MICs) of this compound against various fungal pathogens. The majority of studies focus on the antifungal activity of the parent drug, itraconazole, and its primary active metabolite, hydroxy-itraconazole. The antifungal potency of itraconazole and its hydroxy metabolite are considered essentially similar. The following table summarizes representative MIC values for itraconazole against common fungal species.
| Fungal Species | Itraconazole MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | 0.12 - 1.0 (susceptible isolates) | [4] |
| Candida albicans | ≤0.016 - 2.0 | [5] |
| Candida tropicalis | Not specified | |
| Cryptococcus neoformans | Not specified | |
| Trichophyton rubrum | < 0.03 - 0.5 | [6] |
| Trichophyton mentagrophytes | < 0.03 - 0.25 | [6] |
In Vitro Activity: CYP3A4 Inhibition
Both itraconazole and its metabolites, including this compound, are potent inhibitors of the CYP3A4 enzyme. This is a critical factor in understanding the drug's potential for drug-drug interactions.
| Compound | Unbound IC50 (nM) for CYP3A4 Inhibition | Reference |
| Itraconazole (ITZ) | 6.1 | [1] |
| Hydroxy-itraconazole (OH-ITZ) | 4.6 | [1] |
| This compound (keto-ITZ) | 7.0 | [1] |
| N-desalkyl-itraconazole (ND-ITZ) | 0.4 | [1] |
In Vivo Data: Pharmacokinetics and Efficacy of Itraconazole
Direct in vivo efficacy studies of this compound as a standalone antifungal agent are not available in the reviewed literature. The in vivo efficacy is attributed to the parent drug, itraconazole, and its active metabolite, hydroxy-itraconazole. The presence of this compound in plasma contributes to the overall CYP3A4 inhibition observed after itraconazole administration.[2]
| Animal Model | Fungal Pathogen | Itraconazole Dosage | Outcome | Reference |
| Murine | Candida spp. | 2.5 or 10 mg/kg (intravenous) | Significantly prolonged survival for strains with MICs of ≤0.016-2.0 mg/L. | [5] |
| Murine | Aspergillus fumigatus | 25 mg/kg and 75 mg/kg | Efficacious against susceptible isolates (MICs 0.12-1.0 mg/L). | [4] |
| Guinea-pigs | C. albicans, Cr. neoformans, A. fumigatus | Not specified (oral and parenteral) | Efficacious in survival and eliminating fungi from tissues. | [4] |
A study on patients with pulmonary aspergillosis indicated that effective plasma concentrations for treatment begin at an itraconazole trough plasma concentration of 500 ng/mL and a total itraconazole + hydroxy-itraconazole plasma concentration of 1000 ng/mL.[7]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is crucial for in vitro studies. The following is a general protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Medium Preparation: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-N-morpholinepropanesulfonic acid) to a pH of 7.0 is commonly used.[6]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a specific turbidity, often corresponding to a concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.[8]
-
Drug Dilution: The antifungal agent (e.g., itraconazole) is serially diluted in the RPMI medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or 100% depending on the drug and fungus) compared to the drug-free control well.[9]
In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
Animal models are essential for evaluating the in vivo efficacy of antifungal drugs. The following is a generalized protocol for a murine model of invasive aspergillosis.
-
Immunosuppression: Mice are typically immunosuppressed to establish a reproducible infection. This can be achieved through the administration of corticosteroids (e.g., cortisone acetate) or cytotoxic agents (e.g., cyclophosphamide).[10]
-
Infection: A suspension of Aspergillus fumigatus conidia is administered to the immunosuppressed mice, often via intranasal instillation or inhalation in a specialized chamber.[10]
-
Treatment: Treatment with the antifungal agent (e.g., itraconazole) is initiated at a specified time post-infection. The drug can be administered via various routes, such as oral gavage or intravenous injection, at different dosages and frequencies.
-
Monitoring and Endpoints: The animals are monitored daily for signs of illness and mortality. Key endpoints include survival rates, fungal burden in target organs (e.g., lungs, kidneys), and histopathological changes.[4]
Mandatory Visualization
Caption: Metabolic pathway of Itraconazole and CYP3A4 inhibition.
Caption: Workflow for in vitro to in vivo correlation studies.
References
- 1. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 4. [In-vitro and in-vivo activity of itraconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Effective plasma concentrations of itraconazole and its active metabolite for the treatment of pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Differences in the Metabolic Profile of Itraconazole to Keto-itraconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic conversion of the antifungal agent Itraconazole to its active metabolite, Keto-itraconazole, across different species. Understanding these interspecies differences is crucial for the preclinical evaluation and clinical development of Itraconazole and other xenobiotics metabolized by cytochrome P450 enzymes. This document summarizes key experimental data, provides detailed methodologies, and visualizes metabolic pathways and experimental workflows.
Executive Summary
Itraconazole undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites, including the pharmacologically active hydroxy-itraconazole and this compound. Significant interspecies differences in the rate and profile of Itraconazole metabolism have been observed, which can impact the drug's efficacy and safety assessment in preclinical animal models. This guide focuses on the formation of this compound, a significant metabolite, and compares its generation in humans, rats, and dogs.
Data Presentation: Quantitative Comparison of Itraconazole Metabolism
The following tables summarize the available quantitative data on the metabolism of Itraconazole in different species. It is important to note that direct comparative in vitro studies on this compound formation across these species are limited. Therefore, data on the major metabolite, hydroxy-itraconazole, is also presented to provide a broader context of the metabolic capacity of each species.
Table 1: In Vivo Pharmacokinetic Parameters of Itraconazole and Hydroxy-itraconazole
| Species | Dose (mg/kg) | Itraconazole AUC (ng·h/mL) | Hydroxy-itraconazole AUC (ng·h/mL) | Metabolite/Parent AUC Ratio | Reference |
| Human | 100 mg (oral) | 1150 ± 650 | 2690 ± 1230 | ~2.3 | [1] |
| Rat | 10 (oral) | 2890 ± 1120 | 7803 ± 2917 | 2.7 ± 0.9 | [2] |
| Dog | 10 (oral) | 3310 ± 1210 | 5296 ± 1805 | 1.6 ± 0.5 | [2] |
| Rabbit | 10 (oral) | 1180 ± 601 | 590 ± 301 | 0.5 ± 0.1 | [2] |
AUC: Area Under the Curve. Data are presented as mean ± SD.
Table 2: In Vitro Kinetic Parameters for Itraconazole Metabolism in Human Liver Microsomes
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg protein) | Reference |
| Hydroxy-itraconazole | 0.23 | 110 | 478 | [3] |
| This compound | 0.28 | 21 | 75 | [3] |
Km: Michaelis-Menten constant; Vmax: Maximum reaction velocity.
Metabolic Pathway of Itraconazole
The metabolic conversion of Itraconazole is a complex process primarily catalyzed by CYP3A4. The pathway involves hydroxylation to form hydroxy-itraconazole, which can be further oxidized to this compound. Another key metabolic route is N-desalkylation.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of Keto-itraconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of keto-itraconazole, a primary metabolite of the antifungal drug itraconazole. Due to the limited availability of comprehensive public data for this compound, this document focuses on the available mass spectrometry data for its structural confirmation and compares it with analogous data for two widely used antifungal agents, fluconazole and voriconazole. Furthermore, this guide presents a summary of other spectroscopic data for these alternative drugs to serve as a reference. Detailed experimental protocols for the discussed spectroscopic techniques and a visualization of the metabolic pathway of itraconazole are also included.
Comparative Spectroscopic Data
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight and fragmentation pattern of a compound, which are crucial for structural elucidation. The table below compares the reported mass-to-charge ratio (m/z) for this compound with those of fluconazole and voriconazole.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |
| This compound | ESI+ | 719.10 | 406.10 | [1] |
| Fluconazole | ESI+ | 307.1 | 238.1, 220.1 | |
| Voriconazole | ESI+ | 350.1 | 281.1, 224.1, 127.1 |
Note: ESI+ refers to Positive Electrospray Ionization. The product ions are characteristic fragments observed in MS/MS experiments.
Other Spectroscopic Data (Reference Antifungals)
NMR Spectroscopy Data
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Reference(s) |
| Fluconazole | ¹H | DMSO-d₆ | 8.49 (s, 2H), 7.89 (s, 2H), 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 4.65 (s, 2H), 4.35 (s, 1H) | |
| ¹³C | DMSO-d₆ | 162.5, 160.0, 151.8, 144.9, 128.5, 111.9, 100.2, 71.8, 56.1 | ||
| Voriconazole | ¹H | CDCl₃ | 8.65 (d, 1H), 7.95 (s, 1H), 7.68 (s, 1H), 7.35-7.25 (m, 1H), 6.95-6.85 (m, 2H), 5.55 (q, 1H), 5.15 (s, 1H), 4.85 (d, 1H), 4.55 (d, 1H), 1.25 (d, 3H) | |
| ¹³C | CDCl₃ | 163.2, 160.8, 158.5, 155.2, 151.9, 144.2, 129.8, 111.2, 105.4, 72.5, 52.8, 34.9, 16.8 |
FTIR Spectroscopy Data
| Compound | Major Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference(s) |
| Fluconazole | 3120, 2970, 1620, 1500, 1415, 1275, 1140, 965, 845 | O-H stretch, C-H stretch, C=N stretch (triazole), C=C stretch (aromatic), C-H bend, C-F stretch, C-N stretch, C-F stretch | |
| Voriconazole | 3200-3400, 3100, 2980, 1615, 1590, 1500, 1410, 1270, 1130 | O-H stretch, N-H stretch (triazole), C-H stretch, C=N stretch (triazole), C=C stretch (aromatic), C=C stretch (pyrimidine), C-H bend, C-F stretch, C-N stretch |
UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) | Reference(s) |
| Fluconazole | Methanol | 261 | |
| Voriconazole | Methanol | 256 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Spike plasma samples with an appropriate internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 10 mM ammonium formate in water with 0.1% formic acid and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 719.10 -> 406.10[1]
-
Fluconazole: 307.1 -> 238.1
-
Voriconazole: 350.1 -> 281.1
-
-
Collision Gas: Argon.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before sample analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol).
-
Prepare a series of dilutions to determine the optimal concentration for absorbance measurement (typically between 0.2 and 0.8 absorbance units).
-
-
Data Acquisition:
-
Scan Range: 200-400 nm.
-
Blank: Use the solvent as a blank to zero the instrument.
-
Measurement: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
-
Itraconazole Metabolism Pathway
The following diagram illustrates the metabolic conversion of itraconazole to its major metabolites, including this compound, primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme.
Caption: Metabolic pathway of Itraconazole.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. While a complete spectroscopic profile is not yet publicly available, the provided data and protocols offer a starting point for researchers in the field of drug development and analysis. Further research is warranted to fully characterize the spectroscopic properties of this important metabolite.
References
A Comparative Analysis of the Inhibitory Profiles of Keto-itraconazole and Ketoconazole
For Immediate Release
A detailed comparison of the inhibitory activities of keto-itraconazole, a primary metabolite of the antifungal agent itraconazole, and ketoconazole, a widely recognized broad-spectrum antifungal and potent enzyme inhibitor, reveals significant differences in their potency against the key drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their inhibitory profiles, supported by quantitative data and detailed experimental methodologies.
Both ketoconazole and the metabolites of itraconazole are known for their significant drug-drug interactions, primarily through the potent inhibition of CYP3A4. Understanding the specific inhibitory potency of each compound is critical for predicting and managing these interactions during drug development and clinical practice.
Executive Summary
This compound, an active metabolite of itraconazole, demonstrates potent inhibition of CYP3A4, with an inhibitory potency comparable to its parent drug, itraconazole. However, when compared to ketoconazole, a benchmark for strong CYP3A4 inhibition, this compound exhibits a significantly more potent inhibitory profile in in-vitro assays. Data indicates that this compound's unbound IC50 value against CYP3A4 is in the low nanomolar range, substantially lower than the IC50 values typically reported for ketoconazole, which span from the low nanomolar to the micromolar range depending on the specific experimental conditions.
This guide will delve into the quantitative specifics of this comparison, outline the experimental procedures used to derive these values, and visualize the metabolic and inhibitory pathways involved.
Quantitative Inhibitory Profile Comparison
The inhibitory potency of this compound and ketoconazole against human CYP3A4 is summarized below. The data has been compiled from in-vitro studies utilizing human liver microsomes (HLM) and recombinant human CYP3A4.
Table 1: Comparative Inhibition of CYP3A4 by this compound and Ketoconazole
| Compound | Parameter | Value (nM) | Substrate | System | Reference |
| This compound | Unbound IC50 | 7.0 | Midazolam | HLM | [1] |
| Ketoconazole | IC50 | 30 - 1690 | Midazolam / Testosterone | HLM | [2] |
| IC50 | 60 | Pyrotinib | Rat Liver Microsomes | [3] | |
| IC50 | 618 | Cyclophosphamide | HLM | [4] | |
| Ki | 11 - 45 | Multiple Substrates | HLM | [5] | |
| Ki | 170 - 2520 | Midazolam / Testosterone | HLM | [2] |
Note: IC50 (Half maximal inhibitory concentration) and Ki (Inhibition constant) values for ketoconazole can vary significantly based on the substrate and specific enantiomers used in the assay.[2][5]
Table 2: Inhibitory Potency of Itraconazole and its Major Metabolites against CYP3A4
For context, the inhibitory potency of this compound is presented alongside its parent compound, itraconazole, and other major metabolites.
| Compound | Parameter | Value (nM) | Substrate | System | Reference |
| Itraconazole (ITZ) | Unbound IC50 | 6.1 | Midazolam | HLM | [1] |
| Hydroxy-itraconazole (OH-ITZ) | Unbound IC50 | 4.6 | Midazolam | HLM | [1] |
| This compound (Keto-ITZ) | Unbound IC50 | 7.0 | Midazolam | HLM | [1] |
| N-desalkyl-itraconazole (ND-ITZ) | Unbound IC50 | 0.4 | Midazolam | HLM | [1] |
This data highlights that all major metabolites of itraconazole are potent CYP3A4 inhibitors, with N-desalkyl-itraconazole being exceptionally potent.[1] this compound's potency is comparable to that of the parent drug, itraconazole.[1]
Visualization of Key Pathways
To better illustrate the processes involved, the following diagrams outline the metabolic conversion of itraconazole and the general mechanism of CYP3A4 inhibition.
Caption: Metabolic pathway of Itraconazole via CYP3A4.
Caption: General mechanism of competitive/noncompetitive CYP3A4 inhibition.
Experimental Protocols
The determination of IC50 and Ki values for CYP3A4 inhibition is crucial for comparing the potency of inhibitors like this compound and ketoconazole. Below is a detailed methodology representative of the experiments cited.
Protocol: In-Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
1. Objective: To determine the concentration of the test compound (e.g., this compound, ketoconazole) that produces 50% inhibition (IC50) of CYP3A4-mediated metabolism of a probe substrate.
2. Materials:
-
Test Compounds: this compound, Ketoconazole.
-
Enzyme Source: Pooled Human Liver Microsomes (HLM).
-
Probe Substrate: Midazolam or Testosterone (substrates specific to CYP3A4).
-
Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Instrumentation: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) for metabolite quantification.
3. Experimental Workflow:
Caption: Workflow for a typical in-vitro CYP3A4 inhibition assay.
4. Procedure:
-
Preparation: A pre-incubation mixture is prepared containing HLM, phosphate buffer, and varying concentrations of the inhibitor (this compound or ketoconazole). A control reaction without any inhibitor is also prepared.
-
Pre-incubation: The mixture is pre-incubated for approximately 5 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: The metabolic reaction is initiated by adding the CYP3A4 probe substrate and the NADPH regenerating system. The mixture is then incubated for a specific time (e.g., 5-10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical quantification. This step precipitates the microsomal proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the metabolite of the probe substrate, is analyzed using LC-MS/MS. The amount of metabolite formed is quantified.
5. Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The percent inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. For Ki determination, the experiment is repeated with multiple substrate concentrations to assess the mechanism of inhibition (e.g., competitive, noncompetitive, mixed).[2]
Conclusion
The data clearly establishes that this compound is a highly potent inhibitor of CYP3A4, with an inhibitory activity significantly greater than that of ketoconazole in several reported in-vitro assays. The unbound IC50 value for this compound (7.0 nM) falls well within the range of what is considered a strong inhibitor and is notably lower than many of the reported IC50 values for ketoconazole.[1][2][3][4] This underscores the importance of considering the metabolic profile of drugs like itraconazole in predicting drug-drug interactions, as the metabolites themselves can be major contributors to the observed clinical effects.[6][7] For professionals in drug development, these findings highlight the necessity of characterizing the inhibitory potential of not just the parent drug but also its major metabolites to build accurate predictive models for clinical DDI studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo [frontiersin.org]
- 4. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ketoconazole and Itraconazole Efficacy Against Azole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The rise of azole-resistant fungal infections presents a significant challenge in clinical practice. Understanding the comparative efficacy of established antifungal agents against these resistant strains is crucial for guiding treatment decisions and informing the development of novel therapeutics. This guide provides a detailed comparison of two key azole antifungals, ketoconazole and itraconazole, focusing on their performance against azole-resistant fungal isolates.
Executive Summary
Itraconazole generally demonstrates superior in vitro activity compared to ketoconazole against a range of fungal pathogens, particularly Aspergillus species. While both drugs share the same mechanism of action, itraconazole often exhibits lower Minimum Inhibitory Concentrations (MICs) against susceptible isolates and can retain some activity against strains that have developed resistance to other azoles, including fluconazole. However, cross-resistance between ketoconazole and itraconazole is a common phenomenon, particularly in Candida species, often linked to mutations in the ERG11 gene or the overexpression of efflux pumps. For systemic treatment of severe fungal infections, itraconazole has largely superseded ketoconazole due to its improved efficacy and safety profile.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for ketoconazole and itraconazole against various azole-resistant fungal strains, compiled from multiple studies. MIC values are presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), where available.
| Fungal Species | Resistance Profile | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Candida albicans | Fluconazole-Resistant | Ketoconazole | - | - | - | [1] |
| Itraconazole | - | - | - | [1] | ||
| Candida albicans | Azole-Resistant | Ketoconazole | - | >256 | >256 | [1] |
| Itraconazole | - | 16 | >16 | [1] | ||
| Aspergillus fumigatus | Azole-Resistant (TR34/L98H) | Itraconazole | >1 | - | - | [2] |
| Aspergillus fumigatus | Wild-Type | Itraconazole | - | 0.5 | 1 | [2] |
| Aspergillus spp. | General | Ketoconazole | >2.5 for most strains | - | - | [3] |
| Itraconazole | ≤2.5 for all strains | - | - | [3] |
Note: Direct comparative MIC50 and MIC90 data for ketoconazole against well-characterized azole-resistant strains is limited in the reviewed literature, reflecting its reduced use in systemic therapy for such infections. Many recent studies focus on comparing newer azoles to itraconazole. Among 69 fluconazole-resistant C. albicans isolates, 55% were also resistant to both ketoconazole and itraconazole[1].
Mechanisms of Action and Resistance
Both ketoconazole and itraconazole inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest.
Azole resistance can arise through several mechanisms:
-
Target Site Mutations: Alterations in the ERG11 gene can reduce the binding affinity of azole drugs to the lanosterol 14α-demethylase enzyme.[4][5] Some mutations may confer resistance to one azole more than another, although significant overlap exists.
-
Overexpression of ERG11: Increased production of the target enzyme can overcome the inhibitory effects of the azole.
-
Efflux Pump Overexpression: Fungal cells can actively pump antifungal agents out of the cell, reducing the intracellular drug concentration. The two major classes of efflux pumps are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. The ABC transporter Cdr1p is a known contributor to azole resistance in Candida lusitaniae, particularly against the long-tailed azole itraconazole.[6] Similarly, the ABC transporter TruMDR2 is implicated in itraconazole resistance in Trichophyton rubrum.[7]
The following diagram illustrates the ergosterol biosynthesis pathway and the mechanism of action of azole antifungals.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of antifungal efficacy. Below are protocols for key in vitro and in vivo experiments.
Minimum Inhibitory Concentration (MIC) Determination (CLSI M27)
The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[8][9][10][11][12]
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.
Methodology:
-
Antifungal Agent Preparation: Prepare stock solutions of ketoconazole and itraconazole. Serially dilute the drugs in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Add the diluted yeast suspension to each well of the microtiter plate containing the antifungal dilutions. Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
The following diagram outlines the experimental workflow for MIC determination.
In Vitro Time-Kill Assays
Time-kill assays provide information on the fungistatic versus fungicidal activity of an antifungal agent over time.[13][14][15][16][17]
Objective: To assess the rate and extent of fungal killing by ketoconazole and itraconazole.
Methodology:
-
Inoculum Preparation: Prepare a starting inoculum of the fungal isolate in RPMI 1640 medium at a concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Drug Exposure: Add ketoconazole or itraconazole at various concentrations (e.g., 1x, 2x, 4x MIC) to the fungal suspension. Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots from each culture.
-
Viable Cell Counting: Serially dilute the collected aliquots and plate them on Sabouraud dextrose agar. Incubate the plates and count the number of colony-forming units (CFU) to determine the viable fungal concentration at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents.[18][19][20][21][22]
Objective: To compare the in vivo efficacy of ketoconazole and itraconazole in treating a systemic Aspergillus fumigatus infection in mice.
Methodology:
-
Immunosuppression: Induce immunosuppression in mice (e.g., BALB/c) using agents like cyclophosphamide and cortisone acetate to make them susceptible to fungal infection.
-
Infection: Infect the mice with a standardized inoculum of Aspergillus fumigatus conidia, typically via inhalation or intravenous injection.
-
Treatment: Administer ketoconazole, itraconazole, or a placebo control to different groups of infected mice. The route of administration and dosage regimen should be based on the pharmacokinetic properties of the drugs.
-
Monitoring and Endpoints: Monitor the mice for survival, clinical signs of illness, and body weight changes. At the end of the study, or when mice become moribund, euthanize them and collect target organs (e.g., lungs, kidneys).
-
Fungal Burden Determination: Homogenize the collected organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and organ fungal burdens between the treatment and control groups to assess the efficacy of each drug.
The following diagram illustrates the workflow for an in vivo efficacy study.
Conclusion
The available data indicate that itraconazole is generally a more potent antifungal agent than ketoconazole, particularly against Aspergillus species. While both drugs are susceptible to common mechanisms of azole resistance, itraconazole's higher intrinsic activity may provide a therapeutic advantage in some cases. The choice between these agents for treating azole-resistant fungal infections should be guided by in vitro susceptibility testing, consideration of the specific resistance mechanisms at play, and the clinical context. For systemic infections, itraconazole is the preferred agent over ketoconazole due to its more favorable efficacy and safety profile. Further research with direct, side-by-side comparisons of these agents against a broader panel of well-characterized resistant strains is warranted to provide more definitive guidance.
References
- 1. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Sensitivity of Aspergillus to ketoconazole and itraconazole using a standardized micromethod] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Itraconazole resistance of Trichophyton rubrum mediated by the ABC transporter TruMDR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 21. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
A Head-to-Head Comparison of Itraconazole Metabolites: Unraveling the Potency of Keto-itraconazole and Hydroxy-itraconazole
An objective analysis for researchers, scientists, and drug development professionals.
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, hydroxy-itraconazole has been widely studied and is recognized for its significant antifungal activity, comparable to the parent drug. Another major metabolite, keto-itraconazole, has been identified, but its direct antifungal potency remains less characterized in publicly available literature. This guide provides a head-to-head comparison of this compound and hydroxy-itraconazole, focusing on their known biological activities and presenting available experimental data to offer a clear perspective for research and drug development professionals.
Antifungal Potency: A Tale of a Well-Studied and an Enigmatic Metabolite
Extensive research has established that hydroxy-itraconazole possesses potent antifungal activity, often comparable to that of itraconazole itself. In vitro studies have demonstrated that the IC50 values of itraconazole and hydroxy-itraconazole are within a close range for a vast majority of fungal isolates. Specifically, for 90% of 1481 tested pathogenic fungal isolates, the IC50 values were within a mode of plus or minus one dilution range of experimental error.[1][2] However, for a small percentage (10-15%) of Candida glabrata and Trichophyton mentagrophytes isolates, itraconazole was found to be more susceptible than hydroxy-itraconazole.[1][2] One study also noted that while the activity was equivalent in synthetic growth media, itraconazole was more active than hydroxy-itraconazole in two rich culture media.
Comparative In Vitro Antifungal Activity Data
The following table summarizes the available comparative in vitro antifungal activity data for hydroxy-itraconazole and itraconazole. Data for this compound is not included due to its absence in the reviewed literature.
| Fungal Group | Comparison of Potency (Hydroxy-itraconazole vs. Itraconazole) | Reference |
| Pathogenic Fungi (1481 isolates, 48 genera) | Equivalent IC50 values for 90% of isolates (within a mode +/- one dilution range) | [1][2] |
| Candida glabrata & Trichophyton mentagrophytes | Itraconazole was more potent against 10-15% of isolates | [1][2] |
| Aspergillus fumigatus & Cryptococcus neoformans | Itraconazole activity was equal to or greater than hydroxy-itraconazole | [3] |
| Candida albicans | Itraconazole activity was equal to or greater than hydroxy-itraconazole | [3] |
Experimental Protocols
The determination of in vitro antifungal susceptibility of itraconazole and its metabolites is crucial for understanding their potency. The following outlines a typical experimental protocol based on established methodologies.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound and hydroxy-itraconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agents are then prepared in a 96-well microtiter plate using a standardized liquid growth medium, such as RPMI 1640 medium with L-glutamine, buffered with MOPS buffer to a pH of 7.0.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the growth medium to achieve a final inoculum concentration in the microtiter wells.
3. Incubation:
-
The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C for yeasts and 28-35°C for molds) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. Growth inhibition can be assessed visually or spectrophotometrically.
References
- 1. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Keto-Itraconazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Keto-itraconazole, a metabolite of the antifungal agent itraconazole, requires careful consideration for its disposal due to its chemical properties and potential environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, it should be immediately cleaned up using appropriate absorbent materials, and the contaminated materials should be disposed of as hazardous waste.[1][2]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the recommended procedure for laboratory personnel:
-
Segregation and Collection:
-
Collect all waste this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, in a dedicated and clearly labeled hazardous waste container.[3]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and evaporation.[4]
-
Do not mix this compound waste with other incompatible chemical waste streams.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound".
-
Include any other relevant hazard information as indicated by the safety data for itraconazole (e.g., "Toxic to Aquatic Life").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to control any potential leaks.[3]
-
-
Arranging for Disposal:
Potential for Pre-Treatment: Oxidative Degradation
Research has indicated that itraconazole is susceptible to degradation under oxidative conditions.[6][7] This suggests a potential pre-treatment step to reduce the compound's hazardous properties before final disposal, although this should only be performed by trained personnel following a validated protocol and in compliance with all regulations.
Experimental Protocol for Oxidative Degradation of Itraconazole
The following is a summary of experimental procedures described in the literature for the oxidative degradation of itraconazole, which may serve as a basis for developing a pre-treatment protocol for this compound waste in a research setting. This procedure should be validated for this compound before implementation.
Materials:
-
Waste containing itraconazole (or this compound)
-
30% Hydrogen Peroxide (H₂O₂)[6]
-
Methanol[6]
-
Appropriate reaction vessel
-
Stirring apparatus
-
Personal Protective Equipment (PPE)
Procedure:
-
In a well-ventilated fume hood, dissolve a known quantity of the itraconazole waste in methanol in a suitable reaction vessel.[6]
-
Carefully add 30% hydrogen peroxide to the solution. A study on itraconazole used 1 ml of 30% H₂O₂ for 10 mg of the drug dissolved in methanol.[6] Another study suspended 200 mg of the drug in 10 ml of 5% H₂O₂ and stirred it at room temperature.[8]
-
Allow the reaction to proceed with stirring. The reaction time will vary depending on the concentration and temperature. Studies have shown significant degradation of itraconazole after treatment with hydrogen peroxide.[6][7][8]
-
After the reaction is complete, the resulting solution must still be collected and disposed of as hazardous chemical waste through a licensed contractor, as the degradation products may also be hazardous.
Summary of Disposal and Degradation Data
| Parameter | Information | Source |
| Compound | This compound (metabolite of Itraconazole) | - |
| Primary Disposal Method | Licensed Hazardous Waste Disposal | [1][9][10] |
| Environmental Hazards | Toxic to aquatic organisms with long-lasting effects (based on Itraconazole) | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [2] |
| Potential Pre-treatment | Oxidative Degradation | [6][7] |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | [6][8] |
| Degradation Efficiency | Itraconazole showed 35.4% degradation with 3% H₂O₂ and 78.74% with oxidative hydrolysis. | [6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks to both human health and the ecosystem.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Logistical Information for Handling Itraconazole
A Note on Terminology: The compound "Keto-itraconazole" is not a recognized chemical name in the provided documentation. This guide pertains to Itraconazole , a potent triazole antifungal agent. It is possible this was a conflation with a similar antifungal, Ketoconazole. The following information is specific to Itraconazole.
Itraconazole is classified as a hazardous substance and requires careful handling to minimize exposure.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] As a potent pharmaceutical compound, it is crucial to use a combination of engineering controls and personal protective equipment (PPE) to ensure a safe working environment.[5][6][7]
Hazard Identification and Safety Data Summary
Proper handling of Itraconazole is predicated on a clear understanding of its potential hazards and physical properties. The following tables summarize key quantitative safety data.
Table 1: Toxicological Data for Itraconazole
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | >320 mg/kg | Rat | [1][4] |
| Acute Oral LD50 | >320 mg/kg | Mouse | [1] |
| Acute Oral LD50 | >200 mg/kg | Dog | [1] |
| Intraperitoneal LD50 | 100 mg/kg | Rat | [4] |
| Intravenous LD50 | 40 mg/kg | Rat | [1] |
| Intravenous LD50 | 46.4 mg/kg | Mouse | [1] |
Table 2: Physical and Storage Properties
| Property | Information |
| Appearance | White to off-white powder |
| Storage Temperature | 15 – 25 °C[8] |
| Storage Conditions | Store in a dry, well-ventilated place in a tightly closed, light-resistant container.[8][9] |
| Incompatible Materials | Oxidizing agents[2] |
Personal Protective Equipment (PPE) for Handling Itraconazole
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for handling powdered Itraconazole.
Table 3: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or Viton™ gloves are suitable.[3] Gloves should be tested according to EN 374.[8] Always wash hands thoroughly after handling.[2][8] |
| Eyes/Face | Safety glasses with side-shields or goggles | If there is a splash hazard, a full face shield should be worn in addition to goggles.[10] |
| Respiratory | NIOSH-approved respirator | A particulate filter respirator (e.g., N95 or P2) is necessary when handling the powder to avoid dust formation.[8] Use in a well-ventilated area, preferably within a fume hood or ventilated balance enclosure.[8][11] |
| Body | Protective clothing/Lab coat | A long-sleeved lab coat is required.[11] For larger quantities or in situations with a higher risk of contamination, disposable gowns or "bunny suits" that close in the back are recommended.[12] |
Operational Plans: Handling and Disposal
Adherence to standardized procedures is critical for minimizing risk. The following sections provide step-by-step guidance for handling Itraconazole and managing waste.
Experimental Workflow for Handling Itraconazole Powder
This workflow outlines the essential steps for safely weighing and preparing a solution of Itraconazole in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of powdered Itraconazole.
Disposal Plan for Itraconazole Waste
Proper disposal of Itraconazole and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Caption: A procedural diagram for the safe disposal of Itraconazole waste.
Emergency Procedures
Spill Response:
-
Evacuate and alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material to control dust.[8]
-
Carefully sweep or scoop up the material and place it into a suitable, sealed container for disposal.[2]
-
Clean the spill area with soap and water.
-
Ventilate the affected area.[8]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Get medical attention if irritation persists.[9]
-
Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemdmart.com [chemdmart.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. pharmtech.com [pharmtech.com]
- 7. agnopharma.com [agnopharma.com]
- 8. carlroth.com [carlroth.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
